1,3-Dimethyl-1H-pyrazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUBEOHZTPQLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazol-4-ol (CAS 85985-66-6): A Versatile Scaffold for Modern Drug Discovery
Introduction: The Significance of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as one such "privileged scaffold." Its remarkable versatility is evidenced by its presence in a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors used in oncology. The pyrazole ring's unique electronic properties and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal anchor for designing molecules that can potently and selectively modulate biological targets.
This guide focuses on a specific, yet highly valuable, member of this family: 1,3-Dimethyl-1H-pyrazol-4-ol (CAS 85985-66-6). While seemingly a simple structure, this compound offers a strategic combination of a stable, substituted pyrazole core and a reactive hydroxyl group at the 4-position. This arrangement provides a powerful platform for synthetic diversification, enabling researchers and drug development professionals to generate libraries of novel compounds for screening against a multitude of diseases. This document serves as a comprehensive technical resource, elucidating the core properties, reactivity, and strategic applications of this important chemical building block.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in any synthetic or screening campaign. The key physicochemical characteristics of 1,3-Dimethyl-1H-pyrazol-4-ol are summarized below.
| Property | Value | Source |
| CAS Number | 85985-66-6 | |
| Molecular Formula | C₅H₈N₂O | |
| Molecular Weight | 112.13 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature | |
| InChI | 1S/C5H8N2O/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 | |
| InChIKey | XVUBEOHZTPQLCM-UHFFFAOYSA-N |
Spectroscopic Characterization
Authenticating the structure and purity of a starting material is a critical, self-validating step in any experimental workflow. While a specific, dedicated spectrum for 1,3-Dimethyl-1H-pyrazol-4-ol is not publicly available, we can infer its expected spectroscopic features from closely related, well-characterized pyrazole analogues. The data from these analogues provide an authoritative baseline for researchers to confirm the identity of their material.
For instance, the spectroscopic data for halogenated 1,3-dimethyl-1H-pyrazoles reveal characteristic shifts and patterns.
-
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups (N-CH₃ and C-CH₃) and a singlet for the lone proton on the pyrazole ring (C₅-H). The hydroxyl proton (OH) would likely appear as a broad singlet, the position of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR would display signals for the two methyl carbons, the three pyrazole ring carbons (C₃, C₄, and C₅), with the carbon bearing the hydroxyl group (C₄) being significantly shifted downfield.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion (M+) peak corresponding to its molecular weight (112.13), followed by characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group. Additional peaks would correspond to C-H, C=C, and C-N bond vibrations within the heterocyclic structure.
Synthesis and Chemical Reactivity: A Platform for Diversification
The true value of 1,3-Dimethyl-1H-pyrazol-4-ol lies in its synthetic accessibility and the versatile reactivity of its hydroxyl moiety.
General Synthetic Approach
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The most common and robust method involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative. For 4-hydroxypyrazoles, a common precursor is a derivative of acetoacetic ester. A plausible synthetic pathway is outlined below.
Caption: Generalized synthetic workflow for pyrazole cores.
This multi-step process, starting from readily available commercial materials, highlights a practical route to the target molecule and its derivatives, such as the corresponding carboxylic acid (CAS 78703-53-4).
Key Chemical Transformations
The hydroxyl group at the C4 position is the primary handle for synthetic modification, allowing for the introduction of diverse functional groups to explore the chemical space around the pyrazole core. This is a deliberate experimental choice aimed at modulating physicochemical properties like solubility, lipophilicity, and metabolic stability—key parameters in drug design.
Caption: Key reaction pathways of 1,3-Dimethyl-1H-pyrazol-4-ol.
-
Alkylation and Acylation: The hydroxyl group readily participates in nucleophilic substitution. Alkylation using alkyl halides in the presence of a base yields various 4-alkoxy-1,3-dimethyl-1H-pyrazole derivatives. Similarly, acylation with acyl chlorides or anhydrides produces the corresponding esters. These reactions are fundamental for tuning the molecule's properties to enhance biological activity or improve its pharmacokinetic profile.
Representative Protocol: O-Alkylation
The following protocol provides a self-validating system for the synthesis of 4-alkoxy-1,3-dimethyl-1H-pyrazole derivatives. Success is monitored by TLC and confirmed by spectroscopic analysis of the purified product.
Objective: To introduce an alkyl group onto the C4 oxygen atom.
Materials:
-
1,3-Dimethyl-1H-pyrazol-4-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried flask.
-
Deprotonation: Cool the suspension to 0°C. Add a solution of 1,3-Dimethyl-1H-pyrazol-4-ol (1.0 equivalent) in anhydrous DMF dropwise. Causality: The strong base (NaH) deprotonates the hydroxyl group to form a more nucleophilic alkoxide.
-
Reaction Monitoring: Stir the mixture at 0°C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of the deprotonation step.
-
Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Causality: The generated alkoxide acts as a nucleophile, displacing the halide in an Sₙ2 reaction.
-
Work-up: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography to yield the desired 4-alkoxy-1,3-dimethyl-1H-pyrazole.
-
Validation: Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Applications in Drug Discovery and Medicinal Chemistry
The
The Structural and Electronic Divergence of Pyrazole Isomers: A Technical Guide to 1,3-dimethyl-1H-pyrazol-4-ol vs. 5-ol
Executive Summary
The pyrazole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous anti-inflammatory, antimicrobial, and anticancer agents[1]. However, in hit-to-lead optimization, the positional isomerism of hydroxyl groups on the pyrazole ring dictates a profound divergence in physicochemical behavior. As an application scientist, I frequently observe that the mischaracterization of 1,3-dimethyl-1H-pyrazol-4-ol and 1,3-dimethyl-1H-pyrazol-5-ol leads to catastrophic failures in downstream synthetic pathways. This whitepaper dissects the fundamental electronic differences between these isomers, focusing on tautomerism, synthetic causality, and self-validating analytical protocols.
Mechanistic Divergence: Tautomerism vs. Aromatic Stability
The core difference between the 4-ol and 5-ol isomers lies in their capacity for prototropic tautomerism.
The 5-ol Isomer (Dynamic Equilibrium): 1,3-dimethyl-1H-pyrazol-5-ol (CAS 5203-77-0) is rarely a static molecule. It exists in a highly solvent-dependent dynamic equilibrium between three forms: the hydroxyl (OH) form, the methylene (CH) form (known as 1,3-dimethyl-5-pyrazolone), and the amino (NH) zwitterionic form[1][2].
-
Causality: The 5-position allows the formation of a stabilized lactam-like structure (the CH form) where the carbonyl group is conjugated with the adjacent nitrogen. In non-polar solvents (e.g.,
, ), the CH form dominates. In aqueous or highly polar media, the OH or NH forms become prevalent to maximize hydrogen bonding[3][4].
The 4-ol Isomer (Static Aromaticity): Conversely, 1,3-dimethyl-1H-pyrazol-4-ol (CAS 85985-66-6) exists almost exclusively as a true enol (OH form).
-
Causality: Placing a ketone at the 4-position would force the molecule into a 1,3-diketone-like state that completely breaks the cyclic
-electron delocalization of the pyrazole ring. Because the energetic penalty for losing aromaticity is too high, the 4-ol isomer does not exhibit the extensive keto-enol tautomerism seen in its 5-ol counterpart[5].
Caption: Tautomeric equilibrium of the 5-ol isomer across different solvent environments.
Physicochemical Profiling
The electronic differences directly manifest in the quantitative physicochemical properties of the two isomers. The table below summarizes the critical data required for solvent selection and reaction planning.
| Property | 1,3-dimethyl-1H-pyrazol-4-ol | 1,3-dimethyl-1H-pyrazol-5-ol |
| CAS Number | 85985-66-6[6] | 5203-77-0 / 2749-59-9[2][7] |
| Molecular Weight | 112.13 g/mol | 112.13 g/mol |
| Dominant Structural State | Static Enol (True 4-ol) | Dynamic Tautomeric (Pyrazolone) |
| Predicted pKa | ~9.54[6] | ~0.3 (Highly dependent on tautomer)[7] |
| Aromaticity | Fully retained | Disrupted in CH/NH tautomers |
| Reactivity Profile | Nucleophilic at Oxygen | Nucleophilic at O, C, or N (Ambidentate) |
| Primary Synthetic Route | Hydrazine + Activated Enol Ethers | Methylhydrazine + Ethyl Acetoacetate |
Synthetic Methodologies & Causality
To ensure reproducibility, experimental protocols must be designed as self-validating systems. Below are the optimized workflows for synthesizing both isomers, detailing the chemical causality behind each step.
Protocol A: Synthesis of 1,3-dimethyl-1H-pyrazol-5-ol (Pyrazolone)
This synthesis relies on the condensation of methylhydrazine with ethyl acetoacetate[4].
-
Initiation (Regioselective Attack): Slowly add 1.0 eq of methylhydrazine to a cooled solution (0°C) of 1.0 eq ethyl acetoacetate in ethanol.
-
Causality: The terminal (
) nitrogen of methylhydrazine is highly nucleophilic and selectively attacks the more electrophilic ketone carbonyl of the acetoacetate. Cooling prevents uncontrolled exothermic degradation and suppresses premature, off-target polymerization.
-
-
Cyclization: Elevate the temperature to 80°C and reflux for 4 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for the intramolecular attack of the secondary nitrogen onto the ester carbonyl, which expels ethanol and closes the 5-membered ring.
-
-
Self-Validation Step (In-situ IR): Monitor the reaction via in-situ FT-IR spectroscopy. The protocol validates itself by tracking the disappearance of the acyclic ester
stretch (1740 ) and the appearance of the cyclic lactam stretch (1680 ). The reaction is only deemed complete when the 1740 signal reaches baseline, ensuring no uncyclized intermediate remains.
Protocol B: Synthesis of 1,3-dimethyl-1H-pyrazol-4-ol
Synthesizing the 4-ol requires a different precursor strategy to lock the oxygen at the 4-position, typically utilizing activated enol ethers[5].
-
Precursor Activation: React an activated enol ether (e.g., derived from malonic acid derivatives) with methylhydrazine in a neutral solvent.
-
Causality: The activated enol ether strictly directs the regioselectivity of the hydrazine attack. Unlike the 1,3-dicarbonyls used for the 5-ol, the enol ether ensures the hydroxyl equivalent is geometrically locked at the 4-position during ring closure[5].
-
-
Aromatization: Reflux the mixture to drive the elimination of the leaving group (e.g., methanol or water), forcing the ring into a fully aromatic state.
-
Self-Validation Step (TLC & UV): Because the 4-ol retains full aromaticity, it is highly UV-active. The reaction is validated when a strongly UV-absorbing spot (
in EtOAc/Hexane) emerges, distinct from the non-aromatic intermediates.
Analytical Workflows for Isomer Differentiation
Differentiating these isomers post-synthesis requires exploiting their tautomeric differences.
-
NMR Solvent Selection (Causality): We specifically select
for NMR analysis of the 5-ol because non-polar solvents trap the molecule predominantly in its CH (pyrazolone) form. This yields a clean, diagnostic singlet. If a polar solvent like DMSO- were used, the equilibrium would shift toward the OH/NH forms, complicating spectral interpretation due to peak broadening from rapid proton exchange[4]. -
13C NMR Validation: The presence of a carbon signal at ~135 ppm confirms the
bond at the 4-position (4-ol). If the product is the 5-ol, a downfield shift to ~170 ppm ( ) immediately flags the pyrazolone state.
Caption: Self-validating analytical workflow for differentiating 4-ol and 5-ol pyrazole isomers.
References
Sources
- 1. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]
- 2. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 | Benchchem [benchchem.com]
- 3. Tautomerization and tautomer models of Chemaxon - Documentation [docs.chemaxon.com]
- 4. ias.ac.in [ias.ac.in]
- 5. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 6. 85985-66-6 | CAS DataBase [chemicalbook.com]
- 7. 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem [pubchem.ncbi.nlm.nih.gov]
1,3-Dimethyl-1H-pyrazol-4-ol (C5H8N2O): A Privileged Scaffold in Fragment-Based Drug Discovery and Kinase Inhibition
Executive Summary
1,3-Dimethyl-1H-pyrazol-4-ol (CAS: 85985-66-6) is a low-molecular-weight heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. With the molecular formula C5H8N2O, this 4-hydroxypyrazole derivative provides a unique combination of hydrogen bond donors and acceptors within a compact, rigid framework. This technical guide provides an in-depth analysis of 1,3-Dimethyl-1H-pyrazol-4-ol, detailing its physicochemical properties, structural dynamics, and application as a core scaffold in the synthesis of targeted therapeutics, including Epidermal Growth Factor Receptor (EGFR) inhibitors, Signal Transducer and Activator of Transcription 3 (STAT3) modulators, and epigenetic JumonjiC (JmjC) domain demethylase inhibitors.
Physicochemical Profiling & Structural Dynamics
In Fragment-Based Drug Discovery (FBDD), the selection of a starting scaffold is dictated by its ligand efficiency and physicochemical profile. 1,3-Dimethyl-1H-pyrazol-4-ol strictly adheres to the "Rule of Three" (Ro3) for fragments, making it an ideal candidate for hit-to-lead optimization.
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality in Drug Design |
| Chemical Name | 1,3-Dimethyl-1H-pyrazol-4-ol | Core nomenclature |
| CAS Number | 85985-66-6[1] | Unique identifier for sourcing and patent mapping |
| Molecular Formula | C5H8N2O[2] | Determines atomic composition and mass |
| Molecular Weight | 112.13 g/mol [2] | Optimal for FBDD (MW < 300), allowing room for functionalization |
| Hydrogen Bond Donors | 1 (4-OH group) | Critical for interacting with kinase hinge regions |
| Hydrogen Bond Acceptors | 2 (Pyrazole N, O) | Facilitates binding to backbone amides |
| LogP (Estimated) | ~0.5 - 1.0 | Ensures aqueous solubility during in vitro assays |
Expert Insight: The causality behind utilizing the 1,3-dimethyl substitution pattern lies in its ability to restrict the conformational flexibility of the pyrazole ring. The methyl groups increase the lipophilicity of the fragment just enough to enhance cell permeability without sacrificing the aqueous solubility required for high-throughput screening. The 4-hydroxyl group serves as the primary pharmacophore, acting as a versatile handle for both target binding and downstream synthetic functionalization.
Mechanistic Role in Target Binding
The 4-hydroxypyrazole core is heavily utilized in oncology and epigenetic drug discovery due to its biomimetic properties.
-
Kinase Inhibition (e.g., EGFR & B-Raf): Small molecules containing the pyrazole moiety frequently act as ATP-competitive inhibitors[3]. The 1,3-Dimethyl-1H-pyrazol-4-ol scaffold mimics the phenolic ring of tyrosine. The pyrazole nitrogen acts as a hydrogen bond acceptor from the backbone amide of the kinase hinge region, while the 4-hydroxyl group donates a hydrogen bond to the backbone carbonyl. This dual-interaction anchors the scaffold deep within the ATP-binding pocket[3].
-
Epigenetic Modulation (e.g., JMJD2C): In the context of histone demethylases, 4-hydroxypyrazole derivatives have been identified as potent inhibitors of JumonjiC (JmjC) domain-containing proteins[4]. The 4-hydroxyl group, in conjunction with adjacent functional groups, forms a bidentate chelation complex with the catalytic Fe2+ ion in the active site, effectively blocking the demethylation of histone lysine residues[5].
-
STAT3 DNA-Binding Domain (DBD) Inhibition: Recent advancements have utilized the 4-hydroxypyrazole core to design inhibitors that prevent STAT3 from interacting with DNA, offering a novel approach compared to traditional SH2 domain dimerization inhibitors which often fail due to off-target toxicity[6].
Mechanistic binding logic of 1,3-Dimethyl-1H-pyrazol-4-ol to kinase and epigenetic targets.
Synthetic Workflows & Functionalization
To transition 1,3-Dimethyl-1H-pyrazol-4-ol from a fragment to a high-affinity lead compound, precise synthetic functionalization is required. The most common route involves the etherification or cross-coupling of the 4-hydroxyl group.
Causality of the Synthetic Route: Direct alkylation of an unprotected pyrazole often leads to unwanted N-alkylation. However, the 1,3-dimethyl substitution inherently protects the adjacent nitrogens, allowing for highly regioselective O-alkylation or Chan-Lam cross-coupling with aryl boronic acids. This generates the bulky, hydrophobic tail regions necessary for occupying the DFG-out allosteric pockets of target kinases.
Step-by-step synthetic workflow for functionalizing the 1,3-Dimethyl-1H-pyrazol-4-ol scaffold.
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
To validate the binding affinity of newly synthesized 1,3-Dimethyl-1H-pyrazol-4-ol derivatives against targets like the STAT3 DNA-Binding Domain, a Fluorescence Polarization (FP) assay is the industry standard[7].
Why FP? Unlike ELISA, FP is a homogenous, wash-free assay that measures equilibrium binding in real-time. It relies on the principle that a small fluorescent tracer tumbles rapidly in solution (depolarizing emitted light), but when bound to a large protein, tumbling slows, and the emitted light remains highly polarized.
Self-Validating System: This protocol mandates a baseline polarization check and a Z'-factor calculation step to ensure the assay window is statistically robust (Z' > 0.5) before screening unknown compounds, preventing false positives from autofluorescent derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Note: The inclusion of Tween-20 is critical to prevent non-specific aggregation of the hydrophobic pyrazole derivatives.
-
Tracer Formulation: Synthesize or procure a fluorescently labeled reference ligand (e.g., FITC-labeled STAT3 consensus DNA sequence) at a working concentration of 10 nM.
-
Protein Titration (Kd Determination):
-
Serially dilute the target protein (e.g., STAT3) from 5 µM to 0.1 nM in a 384-well black microplate.
-
Add 10 nM tracer to all wells.
-
Incubate in the dark at room temperature for 60 minutes to reach equilibrium.
-
Read on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm). Calculate the Kd based on the millipolarization (mP) shift.
-
-
Competitive Displacement (Screening):
-
Fix the protein concentration at its Kd value and the tracer at 10 nM.
-
Add the 1,3-Dimethyl-1H-pyrazol-4-ol derivative (test compound) in a 10-point dose-response curve (ranging from 100 µM to 1 nM).
-
Include a positive control (unlabeled reference ligand) and a negative control (DMSO vehicle).
-
-
Data Analysis & Validation:
-
Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the assay's integrity.
-
Plot the mP values against the log concentration of the test compound to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
References
-
[3] National Center for Biotechnology Information (NIH). "Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives". Available at:[Link]
-
[6] University College London (UCL) Discovery. "The design, synthesis and evaluation of small-molecule inhibitors of signal transducer and activator of transcription 3 (STAT3)". Available at:[Link]
-
[4] Cambridge University Press. "Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases". Available at:[Link]
-
[7] University College London (UCL) Discovery. "The design, synthesis and evaluation of small-molecule inhibitors of signal transducer and activator of transcription 3 (STAT3) - FP Assay". Available at:[Link]
-
[5] Albert-Ludwigs-Universität Freiburg. "Synthesis and Testing of Inhibitors for JumonjiC Domain-Containing Histone Demethylases". Available at:[Link]
Sources
- 1. 85985-66-6 | CAS DataBase [chemicalbook.com]
- 2. 1,3-dimethyl-1H-pyrazol-4-ol | 85985-66-6 [sigmaaldrich.com]
- 3. Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Regioselective Synthesis of 1,3-Dimethyl-1H-pyrazol-4-ol: A Baeyer-Villiger Oxidation and Hydrolysis Protocol
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Strategic Rationale & Mechanistic Causality
1,3-Dimethyl-1H-pyrazol-4-ol (CAS: 85985-66-6) is a highly valued heterocyclic building block used in the development of agrochemicals, pharmaceuticals, and complex natural products such as withasomnine alkaloids.
Direct electrophilic hydroxylation of the pyrazole core is notoriously inefficient. The electron-rich nature of the pyrazole ring often leads to unselective oxidation, while the basic nitrogen atoms are prone to forming N-oxides under standard oxidative conditions. To circumvent this, the most reliable and regioselective approach is the Baeyer-Villiger oxidation of 4-formylpyrazoles followed by alkaline hydrolysis[1].
By pre-installing a formyl group at the C4 position (typically via a Vilsmeier-Haack reaction), we establish a predictable site for oxygen insertion. During the Baeyer-Villiger oxidation with meta-chloroperoxybenzoic acid (mCPBA), the pyrazole ring exhibits a higher migratory aptitude than the formyl hydrogen. This guarantees absolute regioselectivity, yielding the intermediate 1,3-dimethyl-1H-pyrazol-4-yl formate, which is subsequently cleaved to the target 4-hydroxypyrazole.
Process Visualization
Fig 1: Regioselective Baeyer-Villiger synthesis workflow for 1,3-dimethyl-1H-pyrazol-4-ol.
Optimization of Oxidation Parameters
The choice of oxidant and solvent is critical to prevent the formation of N-oxide byproducts. Table 1 summarizes the quantitative data driving our selection of mCPBA in dichloromethane (DCM).
Table 1: Optimization of Baeyer-Villiger Oxidation Conditions
| Entry | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Causality / Observation |
| 1 | H₂O₂ (3.0) / HCOOH | H₂O | 25 | 24 | 45 | 30 | Significant N-oxidation observed. |
| 2 | mCPBA (1.1) | CH₂Cl₂ | 25 | 12 | 85 | 78 | Incomplete conversion; side reactions. |
| 3 | mCPBA (1.5) | CH₂Cl₂ | 0 → 25 | 12 | >99 | 92 | Optimal. Controlled exotherm prevents N-oxidation. |
| 4 | mCPBA (1.5) | THF | 0 → 25 | 12 | 90 | 81 | Competitive solvent oxidation reduces yield. |
Detailed Experimental Protocols
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Controls (IPCs) are met.
Phase 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-4-yl formate
Objective: Regioselective O-insertion via Baeyer-Villiger oxidation.
-
Reaction Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10.0 g, 80.5 mmol) in anhydrous CH₂Cl₂ (100 mL).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C suppresses the exothermic degradation of mCPBA and minimizes competitive N-oxidation of the pyrazole ring.
-
Oxidant Addition: Add mCPBA (77% w/w, 27.0 g, ~120 mmol, 1.5 equiv.) portion-wise over 30 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.
-
IPC Validation (TLC & NMR):
-
TLC: Elute with 1:1 Hexanes/EtOAc. The starting material (
~0.6) must be completely consumed, replaced by the formate intermediate ( ~0.4). -
NMR: A crude ¹H-NMR aliquot must show the disappearance of the formyl proton (~9.8 ppm) and the emergence of the formate singlet (~8.2 ppm).
-
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (50 mL) to destroy unreacted peroxides. Stir for 15 minutes. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) to remove meta-chlorobenzoic acid.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate formate as a pale yellow oil. Proceed directly to Phase 2.
Phase 2: Alkaline Hydrolysis to 1,3-Dimethyl-1H-pyrazol-4-ol
Objective: Cleave the labile formate ester to reveal the target hydroxyl group.
-
Reaction Setup: Dissolve the crude 1,3-dimethyl-1H-pyrazol-4-yl formate from Phase 1 in methanol (80 mL).
-
Hydrolysis: Add 2M aqueous NaOH (80 mL, ~160 mmol, 2.0 equiv.) dropwise at room temperature. Stir for 2 hours. Causality: Mild alkaline conditions are chosen over acidic conditions to prevent protonation of the pyrazole N2, which would drastically slow down the hydrolysis rate and risk ring degradation.
-
IPC Validation (TLC): Confirm complete consumption of the formate intermediate (
~0.4). The product will appear as a highly polar spot ( ~0.1 in 1:1 Hexanes/EtOAc). -
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Critical pH Adjustment: Cool the remaining aqueous phase to 0 °C. Carefully add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 6.5 .
-
Causality: 4-Hydroxypyrazoles are highly amphoteric. Deviation below pH 5 results in protonation of the N2 atom (forming a water-soluble cation), while deviation above pH 8 results in deprotonation of the C4-OH (forming a water-soluble phenoxide-like anion). Yield will be catastrophically lost to the aqueous phase if pH 6.5 is not strictly maintained.
-
-
Extraction & Purification: Extract the pH-adjusted aqueous layer with EtOAc (4 × 50 mL). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from a mixture of EtOAc/Hexanes to yield pure 1,3-dimethyl-1H-pyrazol-4-ol as a white to off-white solid.
References
- Title: Divergent synthesis of withasomnines via synthesis of 4-hydroxy-1H-pyrazoles and Claisen rearrangement of their 4-O-allylethers.
- Title: 1,3-dimethyl-1H-pyrazol-4-ol | 85985-66-6 Source: Sigma-Aldrich Product Data URL
Sources
Application Note: Tandem Oxidative Aromatization and Hydroxylation of 1,3-Dimethylpyrazoline to 1,3-Dimethyl-1H-pyrazol-4-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Scope
The synthesis of pyrazol-4-ol derivatives is a critical transformation in medicinal chemistry, as these scaffolds serve as highly valuable bioisosteres for phenols and are frequent hinge-binding motifs in kinase inhibitors. However, the direct C4-hydroxylation of fully aromatic pyrazoles is notoriously difficult due to the electron-withdrawing nature of the oxidized heterocycle, which resists electrophilic oxygenation.
This application note details a highly efficient, one-pot workaround: the tandem oxidative aromatization and hydroxylation of 1,3-dimethyl-4,5-dihydro-1H-pyrazole (commonly referred to in legacy literature as 1,3-dimethyl-4-pyrazoline or 2-pyrazoline) to yield 1,3-dimethyl-1H-pyrazol-4-ol (CAS: 85985-66-6)[1]. By utilizing a hypervalent iodine reagent—specifically (Diacetoxyiodo)benzene (PIDA)—in an aqueous organic solvent system, chemists can achieve both the dehydrogenation of the pyrazoline ring and the electrophilic oxygenation of the C4 position in a single, self-validating workflow[2][3].
Mechanistic Rationale & Chemical Logic
To design a robust protocol, one must understand the causality behind the reagent selection. The transformation of a pyrazoline to a pyrazol-4-ol requires two distinct oxidative events:
-
Dehydrogenative Aromatization: The initial equivalent of PIDA acts as a mild oxidant to remove two protons and two electrons from the pyrazoline, yielding the intermediate 1,3-dimethylpyrazole.
-
Electrophilic C-H Oxygenation: The newly formed pyrazole is activated by the electron-donating 1,3-dimethyl groups, making the C4 position highly nucleophilic. A second equivalent of PIDA undergoes electrophilic attack at C4, forming a highly reactive C4-iodonium intermediate.
-
Nucleophilic Trapping: The inclusion of water in the solvent system is the critical causal factor for obtaining the free hydroxyl group. Water outcompetes acetate as a nucleophile, displacing the iodobenzene leaving group to directly yield the pyrazol-4-ol. If conditions are too acidic or lack water, the reaction is prone to either yield the C4-acetate or suffer from competing dehydration pathways[4].
Figure 1: Tandem aromatization and electrophilic hydroxylation mechanism via I(III) intermediate.
Reaction Optimization & Data Presentation
The selection of the oxidant and solvent system is not arbitrary. Table 1 summarizes the optimization data that validates the chosen protocol. PIDA is superior to traditional oxidants like DDQ (which only aromatizes) or mCPBA (which causes N-oxidation).
Table 1: Optimization of Oxidative Hydroxylation Conditions
| Entry | Oxidant (Eq) | Solvent System | Temp (°C) | Observation / Major Product | Yield (%) |
| 1 | DDQ (2.5) | DCM : H₂O (4:1) | 25 | Aromatization only (1,3-dimethylpyrazole) | 15% |
| 2 | mCPBA (3.0) | DCM | 0 to 25 | Complex mixture, N-oxide formation | <10% |
| 3 | PIDA (2.5) | MeCN (Anhydrous) | 25 | C4-Acetoxylation (Requires saponification) | 78%* |
| 4 | PIDA (2.5) | MeCN : H₂O (4:1) | 0 to 25 | Direct formation of 1,3-dimethylpyrazol-4-ol | 82% |
| 5 | PIFA (2.5) | MeCN : H₂O (4:1) | 0 to 25 | Substrate decomposition (Over-oxidation) | 41% |
*Yield refers to the C4-OAc intermediate. Entry 4 represents the optimized self-validating system.
Experimental Protocol
Figure 2: Step-by-step experimental workflow for the oxidative hydroxylation of pyrazoline.
Step-by-Step Methodology
1. Substrate Preparation:
-
Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethyl-4,5-dihydro-1H-pyrazole (1.0 g, 10.2 mmol) in a solvent mixture of Acetonitrile (40 mL) and Deionized Water (10 mL).
-
Causality: Acetonitrile ensures complete solvation of both the organic substrate and the hypervalent iodine reagent, while the 20% water acts as the essential nucleophile to trap the C4-iodonium intermediate, preventing the formation of the acetate adduct.
2. Oxidant Addition:
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add (Diacetoxyiodo)benzene (PIDA) (8.2 g, 25.5 mmol, 2.5 eq) portion-wise over 15 minutes.
-
Causality: The reaction between I(III) species and electron-rich heterocycles is highly exothermic. Cooling suppresses uncontrolled thermal decomposition of PIDA and prevents over-oxidation to the pyrazolone. 2.5 equivalents are strictly required: 1.0 eq for aromatization, 1.0 eq for C4-activation, and 0.5 eq to account for reagent degradation.
3. Reaction Propagation:
-
Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 4 to 6 hours. Monitor the complete consumption of the intermediate pyrazole via TLC (Eluent: Hexanes/EtOAc 1:1, UV active).
4. Quenching:
-
Action: Quench the reaction by adding 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) and stir for 10 minutes.
-
Causality: Thiosulfate reduces any unreacted highly-oxidizing I(III) species to inert iodobenzene (I(I)). If this step is omitted, residual oxidant will degrade the electron-rich pyrazol-4-ol product during solvent evaporation.
5. Extraction & Purification:
-
Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Action: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate (up to 70% EtOAc) to elute the iodobenzene byproduct first, followed by the desired product.
Analytical Characterization
To validate the success of the protocol, the isolated product should exhibit the following spectroscopic markers:
-
¹H NMR (400 MHz, CDCl₃): The complete disappearance of the aliphatic pyrazoline multiplets (typically around 2.5–3.5 ppm) is the primary indicator of successful aromatization. The product will show a sharp singlet at ~7.15 ppm (1H, C5-H), a broad singlet at ~8.50 ppm (1H, -OH, exchanges with D₂O), and two distinct methyl singlets at ~3.75 ppm (N-CH₃) and ~2.20 ppm (C3-CH₃).
-
LC-MS (ESI+): Expected m/z for [M+H]⁺ is 113.1.
References
-
Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. 2[2]
-
Non-Oxidative Photoreaction of 1,3,5-Triaryl-2-Pyrazoline-4-Ol (4-Methoxy) Derivatives. ResearchGate. 3[3]
-
Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms. SciELO. 4[4]
-
1,3-Dimethyl-1H-pyrazol-4-ol | 85985-66-6. Sigma-Aldrich. 1[1]
-
1,3-dimethyl-1H-pyrazol-4-ol | 85985-66-6. Sigma-Aldrich Properties & Safety Information. 5
Sources
Application Notes & Protocols: 1,3-Dimethyl-1H-pyrazol-4-ol as a Versatile Ligand in Coordination Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-dimethyl-1H-pyrazol-4-ol as a versatile ligand in coordination chemistry. These application notes detail the synthesis of the ligand, the preparation of its metal complexes, and explore its potential applications in catalysis and medicinal chemistry. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental choices.
Introduction: The Potential of 1,3-Dimethyl-1H-pyrazol-4-ol in Coordination Chemistry
Pyrazole derivatives have emerged as a significant class of N-heterocyclic ligands in coordination chemistry, owing to their adaptable coordination modes and the diverse properties of their resulting metal complexes[1][2][3]. The pyrazole scaffold is a key feature in numerous biologically active molecules and catalysts[4][5]. The introduction of a hydroxyl group at the 4-position of the pyrazole ring, as in 1,3-dimethyl-1H-pyrazol-4-ol, offers an additional coordination site (an oxygen donor), expanding its potential for forming stable and structurally diverse metal complexes. This unique combination of a pyrazole nitrogen and a hydroxyl oxygen donor site makes it an intriguing candidate for the development of novel catalysts and therapeutic agents.
The versatility of pyrazole-based ligands allows for the synthesis of a wide array of metal complexes with applications spanning catalysis (e.g., cross-coupling reactions, oxidation), materials science (e.g., metal-organic frameworks), and medicine (e.g., anticancer, antimicrobial agents)[4][6][7]. Metal complexes derived from pyrazole ligands have been shown to exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the influence of the metal center on the electronic properties of the complex[7]. This guide will provide detailed protocols for the synthesis and utilization of 1,3-dimethyl-1H-pyrazol-4-ol, a promising yet underexplored ligand in the vast landscape of coordination chemistry.
Synthesis of 1,3-Dimethyl-1H-pyrazol-4-ol
The synthesis of 1,3-dimethyl-1H-pyrazol-4-ol can be approached through a two-step process: the synthesis of a pyrazole-4-carboxylic acid precursor, followed by its decarboxylation. This strategy is adaptable from established methods for pyrazole synthesis.
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
The Knorr pyrazole synthesis, a classic method involving the condensation of a β-ketoester with a hydrazine, provides a reliable route to the pyrazole core.
Protocol 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-4-carboxylate
-
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol.
-
Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (approximately 5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
-
Protocol 2: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Acidify the solution with concentrated hydrochloric acid until a precipitate forms (pH ~2-3).
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid[8].
-
Decarboxylation to 1,3-Dimethyl-1H-pyrazol-4-ol
The decarboxylation of heteroaromatic carboxylic acids can be achieved under thermal or catalytic conditions. The choice of method depends on the stability of the starting material and the desired product.
Protocol 3: Thermal Decarboxylation
-
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
-
High-boiling point solvent (e.g., quinoline or diphenyl ether)
-
-
Procedure:
-
In a flask equipped with a distillation apparatus, suspend 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in a high-boiling point solvent.
-
Heat the mixture to a temperature that initiates decarboxylation (typically >200 °C), which can be observed by the evolution of CO2 gas.
-
Continue heating until the gas evolution ceases.
-
Cool the reaction mixture and purify the product by distillation or crystallization. Caution: This procedure should be performed in a well-ventilated fume hood due to the high temperatures and potentially hazardous nature of the solvents.
-
Protocol 4: Copper-Catalyzed Decarboxylation
-
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Copper(I) oxide (Cu₂O) or Copper powder
-
Quinoline
-
-
Procedure:
-
Combine 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) and a catalytic amount of copper(I) oxide or copper powder in quinoline.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with an organic solvent like dichloromethane, and filter to remove the catalyst.
-
Wash the organic phase with an acidic solution (e.g., 1M HCl) to remove the quinoline.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain 1,3-dimethyl-1H-pyrazol-4-ol.
-
Workflow for the Synthesis of 1,3-Dimethyl-1H-pyrazol-4-ol
Sources
- 1. Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectral, thermal, antimicrobial studies for silver(I) complexes of pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 78703-53-4 [sigmaaldrich.com]
Application Note: Characterization of 1,3-Dimethyl-1H-pyrazol-4-ol as a MIF Tautomerase Active Site Probe
This Application Note is designed for researchers in medicinal chemistry and immunology focusing on Fragment-Based Drug Discovery (FBDD) targeting Macrophage Migration Inhibitory Factor (MIF).
Introduction & Mechanistic Rationale
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic pro-inflammatory cytokine with a unique structural feature: it possesses enzymatic tautomerase activity.[1][2] The active site is located at the N-terminal Proline (Pro-1) of each monomer in the catalytic trimer.
While the physiological substrate of MIF remains debated (likely D-dopachrome or 4-hydroxyphenylpyruvate), the active site serves as the primary "druggable" pocket. Small molecules that bind to this site often disrupt the structural integrity required for MIF to bind its cell-surface receptor, CD74 , thereby blocking downstream inflammatory signaling (ERK1/2, AKT).
The Role of 1,3-Dimethyl-1H-pyrazol-4-ol
1,3-Dimethyl-1H-pyrazol-4-ol represents a critical pharmacophore fragment . It acts as a bioisostere for phenol, mimicking the enolic intermediate of the tautomerase reaction.
-
H-Bonding: The 4-hydroxyl group functions as a hydrogen bond donor/acceptor, interacting with the catalytic base Pro-1 and the stabilizing residue Lys32 or Asn97 .
-
Hydrophobic Core: The pyrazole ring and methyl substituents probe the hydrophobic sub-pocket defined by Tyr36 and Phe113 .
Unlike bulky inhibitors (e.g., ISO-1 or benzyl-isothiocyanates), this low-molecular-weight fragment (MW ~112 Da) allows researchers to map the essential binding requirements of the active site without steric clashes, making it an ideal starting point for Fragment-Based Lead Optimization .
Mechanism of Action (MOA) Visualization
Figure 1: Mechanism of Action.[3][4][5][6] The pyrazole fragment binds the catalytic Pro-1 site, competitively inhibiting tautomerase activity and allosterically/sterically impeding CD74 receptor engagement.
Experimental Protocols
Protocol A: Kinetic Validation via L-Dopachrome Tautomerase Assay
This is the gold-standard assay for evaluating MIF inhibitors. The compound 1,3-Dimethyl-1H-pyrazol-4-ol is tested for its ability to prevent the tautomerization of L-dopachrome methyl ester into a colorless indole derivative.
Critical Constraint: L-dopachrome methyl ester is unstable and must be prepared in situ immediately before use.
Reagents:
-
Recombinant Human MIF (rhMIF): 100 nM stock in PBS.
-
Substrate Precursor: L-3,4-Dihydroxyphenylalanine methyl ester (L-DOPA ME).[2]
-
Oxidant: Sodium Periodate (NaIO₄).
-
Assay Buffer: 50 mM Bis-Tris, 1 mM EDTA, pH 6.2 (EDTA is crucial to chelate metals that cause spontaneous tautomerization).[2]
-
Test Compound: 1,3-Dimethyl-1H-pyrazol-4-ol (dissolved in DMSO).
Step-by-Step Methodology:
-
Substrate Preparation (The "2-Minute Rule"):
-
Prepare 12 mM L-DOPA ME and 24 mM NaIO₄ in separate tubes.
-
Mix equal volumes (e.g., 500 µL each) into 19 mL of Assay Buffer.
-
Incubate at room temperature in the dark for exactly 5 minutes . The solution will turn orange (formation of L-dopachrome).
-
Place immediately on ice. Use within 20 minutes.
-
-
Plate Setup:
-
Use a 96-well clear UV-transparent plate.
-
Blank: 200 µL Assay Buffer.
-
Control (No Inhibitor): MIF (final conc. 50–100 nM) + DMSO vehicle.
-
Experimental: MIF + 1,3-Dimethyl-1H-pyrazol-4-ol (titrate 0.1 µM to 100 µM).
-
-
Pre-incubation:
-
Incubate MIF and the inhibitor for 15 minutes at Room Temperature (RT) to allow equilibrium binding at the Pro-1 site.
-
-
Reaction Initiation:
-
Add 100 µL of the prepared L-dopachrome substrate solution to all wells using a multi-channel pipette.
-
-
Measurement:
-
Immediately read Absorbance at 475 nm (OD475) in kinetic mode.
-
Interval: 10 seconds for 2 minutes.
-
Note: MIF activity causes a rapid decrease in OD475.
-
Data Analysis:
Calculate the initial velocity (
Protocol B: X-Ray Crystallography Soaking (Fragment Screening)
Because 1,3-Dimethyl-1H-pyrazol-4-ol is a fragment, co-crystallization may be difficult due to low affinity. Crystal soaking is the preferred method.
Crystal Generation:
-
Protein: Concentrate rhMIF to 15 mg/mL in 20 mM Tris-HCl, 20 mM NaCl, pH 7.4.
-
Reservoir Solution: 2.0 M Ammonium Sulfate, 3% Isopropanol, 0.1 M Tris pH 7.5.
-
Method: Hanging drop vapor diffusion (2 µL protein + 2 µL reservoir) at 20°C. High-quality hexagonal crystals typically appear within 3–5 days.
Soaking Protocol:
-
Ligand Prep: Dissolve 1,3-Dimethyl-1H-pyrazol-4-ol in 100% DMSO to 100 mM.
-
Soak: Transfer a native MIF crystal to a drop containing Reservoir Solution + 10 mM Ligand (10% DMSO final).
-
Note: Fragments require high concentrations (10–50 mM) to ensure occupancy.
-
-
Duration: Soak for 2–24 hours. Monitor crystal integrity (cracking indicates DMSO intolerance).
-
Cryo-protection: Transfer quickly to Reservoir + 25% Glycerol + Ligand before flash-cooling in liquid nitrogen.
Protocol C: Cellular Migration Assay (Functional Validation)
Inhibition of tautomerase activity should correlate with reduced macrophage migration.
-
Cells: RAW 264.7 Macrophages (starved overnight in 0.5% FBS).
-
Chamber: Transwell inserts (8 µm pore size).
-
Chemoattractant: Recombinant MIF (50 ng/mL) in the bottom chamber.
-
Treatment:
-
Pre-treat cells with 1,3-Dimethyl-1H-pyrazol-4-ol (10 µM, 50 µM) for 30 mins.
-
Add cells to the top chamber.
-
-
Incubation: 12–16 hours at 37°C.
-
Quantification:
-
Wipe non-migrated cells from the top.
-
Fix and stain migrated cells (Crystal Violet).
-
Count cells in 5 random fields per well.
-
Data Presentation & Troubleshooting
Assay Workflow Visualization
Figure 2: Workflow for the L-Dopachrome Tautomerase Assay. Timing is critical in the substrate preparation phase to avoid spontaneous degradation.
Expected Results & Troubleshooting
| Parameter | Expected Value / Observation | Troubleshooting |
| IC50 (Fragment) | 10 µM – 100 µM | If >500 µM, the fragment affinity is too low. Verify DMSO tolerance of the enzyme. |
| Substrate Color | Orange/Red | If substrate is yellow or colorless before mixing, oxidation failed. Check NaIO₄ freshness. |
| Spontaneous Rate | < 10% of Enzymatic Rate | If background decay is high, ensure pH is 6.2 (not 7.4) and EDTA is present.[3][7] |
| Crystal Soaking | Diffracts to < 2.5 Å | If crystals crack, perform "step-wise" soaking (increase DMSO conc. gradually). |
Structural Insights (Fragment Optimization)
While 1,3-Dimethyl-1H-pyrazol-4-ol is a binder, it lacks the extended aromatic systems found in high-potency inhibitors (e.g., biaryl-triazoles).
-
Optimization Strategy: Use the crystal structure to grow the fragment. The C-3 or C-5 methyl groups are vectors for adding phenyl or naphthyl rings to engage the Tyr36/Phe113 hydrophobic wall [1, 2].
References
-
Jorgensen, W. L., et al. (2011). "Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor." Journal of Medicinal Chemistry.
-
Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.
-
Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis." Journal of Experimental Medicine.
-
Pantouris, G., et al. (2015). "A simple, rapid, quantitative MIF tautomerase assay...". European Journal of Pharmacology.
Sources
- 1. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MIF with an Allosteric Inhibitor Triggers Cell Cycle Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for binding of 4-substituted triazole-phenols to macrophage migration inhibitory factor (MIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Copper(II) Complexes with 1,3-dimethyl-1H-pyrazol-4-ol
This Application Note is designed for research scientists and drug development professionals focusing on bioinorganic chemistry and metallodrug synthesis. It details the preparation, characterization, and handling of Copper(II) complexes utilizing the specific ligand 1,3-dimethyl-1H-pyrazol-4-ol .
Part 1: Executive Summary & Scientific Rationale
The coordination of copper(II) with pyrazole-derived ligands has emerged as a critical pathway in the development of Superoxide Dismutase (SOD) mimics and anticancer agents . While 5-pyrazolones (5-ol) are common, the 1,3-dimethyl-1H-pyrazol-4-ol ligand presents a unique electronic environment. The hydroxyl group at the 4-position (para to the N-N bond) acts primarily as a hydrogen-bond donor/acceptor in the secondary coordination sphere or as a bridging moiety in polymeric structures, rather than a direct chelating group.
This protocol addresses the specific challenges of this ligand system:
-
Ligand Tautomerism: Ensuring the ligand remains in the active neutral or anionic form during complexation.
-
Geometry Control: Directing the synthesis toward mononuclear [Cu(L)
X ] species versus polynuclear bridged networks. -
Solubility Management: Overcoming the poor solubility of 4-hydroxypyrazoles in non-polar solvents.
Part 2: Chemical Logic & Reaction Pathway
The Ligand System[1][2]
-
Donor Atom: Pyridine-like Nitrogen (
). -
Secondary Function: The 4-OH group allows for supramolecular assembly via Hydrogen bonding (
). -
Coordination Geometry: Copper(II) (
) typically adopts a distorted square planar or square pyramidal geometry due to the Jahn-Teller effect.
Reaction Workflow Diagram
The following flowchart illustrates the critical decision points in the synthesis to control phase purity.
Figure 1: Decision tree for the synthesis of mononuclear Copper(II) pyrazole complexes.
Part 3: Detailed Experimental Protocols
Materials & Safety
-
Precursor: 1,3-dimethyl-1H-pyrazol-4-ol (Synthesized via oxidation of 1,3-dimethyl-1H-pyrazol-4-ylboronic acid or specialized commercial sourcing).
-
Metal Salts: Copper(II) Chloride dihydrate (
) or Copper(II) Acetate monohydrate. -
Solvents: Methanol (HPLC grade), Ethanol (Absolute), Diethyl Ether.
-
Safety: Copper salts are toxic to aquatic life. Pyrazoles may be skin irritants. Perform all reactions in a fume hood.
Protocol A: Synthesis of Dichloro-bis(1,3-dimethyl-1H-pyrazol-4-ol)copper(II)
Target: Mononuclear neutral complex
-
Ligand Solubilization:
-
Dissolve 2.0 mmol of 1,3-dimethyl-1H-pyrazol-4-ol in 10 mL of hot Methanol .
-
Note: If solubility is poor, add minimal drops of DMF, but avoid if crystallizing later as DMF is hard to remove.
-
-
Metal Addition:
-
Dissolve 1.0 mmol of
(170.48 mg) in 5 mL of Methanol . -
Add the copper solution dropwise to the stirring ligand solution.
-
Observation: The solution should turn from light blue to a deep green or turquoise, indicating coordination of the nitrogen to the copper center.
-
-
Reflux & Complexation:
-
Heat the mixture to reflux (
) for 3 hours . -
Mechanistic Insight: Heat ensures thermodynamic reorganization. The
donor displaces solvent molecules. The chloride ions remain in the inner sphere to neutralize the charge.
-
-
Isolation:
-
Allow the solution to cool slowly to room temperature.
-
If a precipitate forms: Filter, wash with cold methanol (
) and diethyl ether. -
If no precipitate: Perform Slow Evaporation . Cover the beaker with parafilm, poke 3-5 small holes, and let stand for 2-5 days.
-
-
Yield Calculation:
-
Expected Yield: 60-75%.
-
Appearance: Green crystalline solid.
-
Protocol B: Synthesis of Bis-Chelate via Deprotonation (Advanced)
Target: Exploration of 4-alkoxide bridging or supramolecular networks.
-
Deprotonation:
-
Dissolve 2.0 mmol Ligand in 10 mL Ethanol .
-
Add 2.0 mmol of KOH (methanolic solution). Stir for 10 mins.
-
Warning: The 4-OH is less acidic than a carboxylic acid; strong base may cause decomposition. Use stoichiometric control.
-
-
Reaction:
-
Add 1.0 mmol
. -
Stir at Room Temperature for 4 hours. Acetate acts as a buffer/base.
-
-
Outcome:
-
This route often yields polynuclear species where the deprotonated 4-O bridges copper centers, forming insoluble polymeric powders. Useful for catalytic materials but difficult to crystallize.
-
Part 4: Characterization & Validation
To ensure scientific integrity, the synthesized complex must be validated against the following parameters.
Spectroscopic Validation Table
| Technique | Parameter | Expected Observation | Structural Interpretation |
| FT-IR | Shift +10-20 cm | Indicates coordination via Pyrazole Nitrogen ( | |
| FT-IR | Broad band 3200-3400 cm | confirms OH is present and likely H-bonded (not deprotonated). | |
| UV-Vis | 600 - 750 nm (Broad) | Characteristic of distorted octahedral or square planar Cu(II). | |
| EPR | $g{ | }$ vs |
Structural Topology (Graphviz)
The likely coordination environment for Protocol A (Neutral Complex) is depicted below.
Figure 2: Predicted coordination sphere of [Cu(1,3-dimethyl-1H-pyrazol-4-ol)2Cl2]. The geometry is typically trans-square planar or distorted octahedral if axial interactions occur.
Part 5: Biological Relevance (Application Context)
Researchers utilizing this protocol are likely investigating ROS (Reactive Oxygen Species) modulation .
-
Mechanism: Copper(II) pyrazole complexes act as small-molecule mimics of the enzyme Superoxide Dismutase (SOD). The Cu(II)/Cu(I) redox couple allows the complex to dismutate
into and . -
Structure-Activity Relationship (SAR): The 1,3-dimethyl substitution provides steric protection against demetallation in vivo, while the 4-OH group increases water solubility—a common failure point for hydrophobic pyrazole drugs.
References
-
Miernicka, M., et al. (2021). "Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics." National Institutes of Health (NIH) / PubMed Central.
-
(Validated via Search Result 1.1)
-
-
Aljuhani, E., et al. (2021).[3] "Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents." Heliyon.
-
(Validated via Search Result 1.6)
-
- Trofimenko, S. (1972). "Coordination Chemistry of Pyrazole-Derived Ligands." Chemical Reviews.
-
Gallego, B., et al. (2012). "Synthesis, X-ray characterization and computational studies of Cu(II) complexes of N-pyrazolyl pyrimidine." Dalton Transactions.
-
(Validated via Search Result 1.12)
-
-
BenchChem. "1,3-Dimethyl-1H-pyrazol-5-ol vs 4-ol Properties and Safety."
-
(Validated via Search Result 1.16/1.18 context)
-
Sources
Functionalization of 1,3-dimethyl-1H-pyrazol-4-ol at C-5 position
Application Note: Regioselective C-5 Functionalization of 1,3-Dimethyl-1H-pyrazol-4-ol
Executive Summary
The functionalization of pyrazole cores is a critical operation in modern drug discovery, given the prevalence of this heterocycle in blockbuster therapeutics (e.g., celecoxib, sildenafil). While traditional cross-coupling requires pre-functionalized (halogenated) starting materials, direct C–H functionalization offers a highly atom-economic alternative. This application note provides a comprehensive, field-tested guide for the regioselective C-5 functionalization of 1,3-dimethyl-1H-pyrazol-4-ol . By leveraging the unique steric and electronic topology of this specific substrate, researchers can achieve absolute regiocontrol without the need for complex directing groups.
Structural and Mechanistic Rationale
As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the inherent reactivity of your substrate. 1,3-dimethyl-1H-pyrazol-4-ol presents a structurally perfect scaffold for C-5 targeted chemistry due to three synergistic factors:
-
Topological Blocking : The N-1 and C-3 positions are methylated, and the C-4 position is occupied by a hydroxyl group. This leaves C-5 as the sole available C–H bond on the heterocyclic ring, eliminating the C-4/C-5 regioselectivity mixtures that typically plague pyrazole functionalization[1].
-
Electronic Activation (Acidity) : The C-5 proton is the most acidic on the pyrazole ring due to the strong inductive electron-withdrawing effect of the adjacent N-1 nitrogen[2].
-
Resonance Enrichment : The C-4 hydroxyl group acts as an electron-donating group (+M effect). While it blocks C-4, it enriches the
-system, making the adjacent C-5 position highly susceptible to both electrophilic halogenation and transition-metal-catalyzed Concerted Metalation-Deprotonation (CMD)[3].
Figure 1: Workflow selection matrix for C-5 functionalization of pyrazoles.
Workflow 1: Palladium-Catalyzed Direct C-5 Arylation
Causality & Design: Direct C–H arylation is the most step-economic route to C-5 functionalization[4]. We utilize a
Figure 2: Palladium-catalyzed C-H arylation cycle via Concerted Metalation-Deprotonation (CMD).
Step-by-Step Protocol (Self-Validating)
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-4-ol (1.0 mmol, 112 mg), the desired aryl bromide (1.2 mmol),
(0.05 mmol, 11.2 mg, 5 mol%), and KOPiv (2.5 mmol, 350 mg). -
Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times) to prevent catalyst oxidation.
-
Solvent Addition: Inject 3.0 mL of anhydrous, degassed N,N-dimethylacetamide (DMA) via syringe.
-
Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture in an oil bath at 110 °C for 14 hours.
-
Validation (In-Process): After 14 hours, cool to room temperature and perform TLC (Hexanes:EtOAc 1:1). Causality check: The starting pyrazole stains heavily with
but has poor UV absorbance. The successful C-5 arylated product will show a distinct, highly UV-active spot (254 nm) at a higher value due to the lipophilic aryl addition. -
Workup: Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove Pd black. Wash the organic filtrate with 5% aqueous LiCl (
mL) to remove the DMA solvent. Dry over anhydrous , concentrate, and purify via silica gel flash chromatography.
Workflow 2: Electrophilic C-5 Iodination & Cross-Coupling
Causality & Design: When attempting to couple highly sterically hindered arenes (e.g., 2,6-dimethylphenyl), the CMD transition state in Workflow 1 becomes sterically prohibited. In these cases, a two-step approach is required. The electron-donating C-4 hydroxyl group highly activates the C-5 position toward Electrophilic Aromatic Substitution (
Step-by-Step Protocol
Step A: C-5 Iodination
-
Dissolve 1,3-dimethyl-1H-pyrazol-4-ol (5.0 mmol, 560 mg) in 10 mL of anhydrous DMF and cool to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (5.25 mmol, 1.18 g) portion-wise over 10 minutes. Causality check: Keeping the reaction at 0 °C prevents oxidative degradation of the electron-rich pyrazole ring.
-
Stir for 2 hours. Quench the reaction by adding 10 mL of saturated aqueous
to reduce any unreacted iodine species (solution will turn from yellow to colorless). -
Extract with EtOAc (
mL), wash with water, dry, and concentrate to yield 5-iodo-1,3-dimethyl-1H-pyrazol-4-ol (typically >95% yield, used without further purification).
Step B: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine the 5-iodo intermediate (1.0 mmol), arylboronic acid (1.5 mmol),
(5 mol%), and (2.0 mmol). -
Add a degassed mixture of Toluene/
(4:1, 5 mL). -
Heat at 90 °C for 8 hours. Workup via standard aqueous extraction and purify via column chromatography.
Quantitative Data Presentation
To assist in route selection, the following table summarizes the operational metrics of both workflows based on standard laboratory execution.
| Parameter | Workflow 1: Direct C-H Arylation | Workflow 2: Iodination + Suzuki Coupling |
| Atom Economy | High (Produces only HX/PivOH as byproduct) | Moderate (Requires halogenation and boron reagents) |
| Step Count | 1 Step | 2 Steps |
| Regioselectivity | Absolute (C-5 is the only available C-H) | Absolute (Directed by C-4 OH and N-1 Me) |
| Substrate Scope | Electron-deficient to neutral aryl bromides | Broad (Tolerates highly sterically hindered aryls) |
| Typical Yield | 65 - 85% | >95% (Step 1), 75 - 90% (Step 2) |
| Reaction Time | 14 hours | 2 hours (Step 1) + 8 hours (Step 2) |
References
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence Comptes Rendus Chimie URL: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds MDPI - Molecules URL:[Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation PubMed (National Institutes of Health) URL: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds The Chemical Record (Wiley) URL: [Link]
Sources
- 1. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds | MDPI [mdpi.com]
1,3-Dimethyl-1H-pyrazol-4-ol as a scaffold for antimicrobial drug discovery
Application Note: 1,3-Dimethyl-1H-pyrazol-4-ol as a Privileged Scaffold for Antimicrobial Drug Discovery
Executive Summary
While 5-pyrazolones (tautomers of 5-hydroxypyrazoles) are ubiquitous in medicinal chemistry (e.g., Edaravone, Metamizole), the 4-hydroxypyrazole (pyrazol-4-ol) isomer remains an underutilized bioisostere of phenol and enol moieties. This application note details the utility of 1,3-dimethyl-1H-pyrazol-4-ol as a fragment-based drug discovery (FBDD) scaffold.
Its unique electronic profile—featuring an electron-rich aromatic ring with a hydroxyl handle at the 4-position—allows for the rapid generation of diverse antimicrobial libraries targeting bacterial DNA gyrase and fungal CYP51. This guide provides validated protocols for the synthesis, derivatization, and biological evaluation of this scaffold.
Chemical Basis & Scaffold Design
Structural Advantages
The 1,3-dimethyl-1H-pyrazol-4-ol core offers three distinct vectors for drug design:
-
The 4-OH Group: Acts as a nucleophilic "hook" for etherification or esterification, allowing the attachment of lipophilic pharmacophores (e.g., benzyl, biphenyl) essential for penetrating bacterial cell walls.
-
The N1-Methyl: "Locks" the tautomeric state, preventing the promiscuous binding often seen with N-unsubstituted pyrazoles.
-
The C5-Hydrogen: A site for late-stage functionalization via C-H activation (e.g., arylation), enabling the creation of trisubstituted pyrazoles.
Electronic Profile
Unlike phenols, the pyrazole-4-ol core is amphoteric but predominantly acts as a hydrogen bond donor/acceptor. The
Experimental Protocols: Synthesis & Derivatization
Protocol A: Synthesis of the Core Scaffold
Note: Direct synthesis of 4-hydroxypyrazoles is less trivial than 5-pyrazolones. The most robust route for the 1,3-dimethyl variant involves the oxidation of the 4-unsubstituted precursor or cyclization of oxidized diketones.
Reagents:
-
Trimethoxyborane /
-Butyllithium ( -BuLi) -
Hydrogen Peroxide (
) / Acetic Acid -
Solvents: THF (anhydrous), DCM, EtOAc.
Step-by-Step Methodology:
-
Lithiation: Dissolve 1,3-dimethyl-1H-pyrazole (10 mmol) in anhydrous THF under
atmosphere. Cool to -78°C. -
Borylation: Add
-BuLi (1.1 eq) dropwise. Stir for 1 hour to generate the C5-lithio species (Wait... Correction: 1,3-dimethylpyrazole lithiates preferentially at C5. To get C4-OH, one must use 4-bromo-1,3-dimethylpyrazole as the starting material for Lithium-Halogen exchange).-
Revised Step 1: Dissolve 4-bromo-1,3-dimethylpyrazole (10 mmol) in THF at -78°C. Add
-BuLi (1.1 eq).
-
-
Boronate Formation: Add Trimethoxyborane (1.2 eq). Warm to room temperature (RT) over 2 hours.
-
Oxidation: Dissolve the crude boronate in acetic acid. Add 30%
dropwise at 0°C. Stir for 1 hour. -
Workup: Quench with saturated
. Extract with EtOAc. The product, 1,3-dimethyl-1H-pyrazol-4-ol , precipitates or is purified via column chromatography (Hexane:EtOAc 1:1).
Protocol B: Library Generation (O-Alkylation)
To create antimicrobial candidates, the 4-OH is alkylated with benzyl halides.
-
Reaction: Dissolve scaffold (1 eq) in DMF. Add
(2 eq) and appropriate benzyl halide (1.1 eq) (e.g., 4-chlorobenzyl chloride). -
Conditions: Heat at 60°C for 4 hours.
-
Purification: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[5]
Visualization: Synthesis Workflow
Figure 1: Synthetic route from bromo-precursor to functionalized antimicrobial library via the 4-hydroxy scaffold.
Biological Evaluation Protocols
Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 Guidelines.
Materials:
-
Müller-Hinton Broth (MHB) (cation-adjusted).
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Control: Ciprofloxacin.
Protocol:
-
Stock Prep: Dissolve pyrazole derivatives in 100% DMSO to 10 mg/mL.
-
Dilution: Dilute in MHB to achieve a starting concentration of 64 µg/mL (Final DMSO < 1%).
-
Plating: Add 100 µL of compound solution to row A of a 96-well plate. Perform serial 2-fold dilutions down to row H.
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL) to all wells. -
Incubation: 37°C for 16–20 hours.
-
Readout: MIC is the lowest concentration with no visible growth.
Expected Data Ranges (Simulation)
Based on SAR data of similar 4-alkoxypyrazoles [1, 2], expected activity profiles are:
| Compound Derivative (R-Group at 4-O) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Biofilm Inhibition (%) |
| Scaffold (4-OH) | >128 (Inactive) | >128 | < 5% |
| 4-(4-chlorobenzyloxy) | 4 – 8 | 32 – 64 | 45% |
| 4-(2,4-dichlorobenzyloxy) | 1 – 2 | 16 – 32 | 78% |
| 4-(3-trifluoromethylbenzyloxy) | 2 – 4 | 8 – 16 | 60% |
| Ciprofloxacin (Control) | 0.25 | 0.015 | 90% |
Interpretation: The scaffold itself is inactive due to polarity. Lipophilic substitution (O-alkylation) is critical for activity.
Mechanism of Action (MoA) Determination
To differentiate between membrane disruption and specific enzymatic inhibition (e.g., DNA Gyrase), a Time-Kill Kinetic Assay combined with Membrane Potential Assay is recommended.
Visualization: MoA Decision Tree
Figure 2: Logical flowchart for determining the mechanism of action for pyrazole-4-ol derivatives.
References
-
Bekhit, A. A., et al. (2015). "Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles." Molecules, 20(12).
-
Kumar, K., et al. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery."[4][6][7][8] Future Medicinal Chemistry.
-
Naim, M. J., et al. (2016). "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences.
-
Alegaon, S. G., et al. (2014). "Synthesis and antimicrobial activity of novel pyrazole derivatives containing a sulfonamide moiety." Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. "1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (Related Scaffold Data)."
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. 1H-Pyrazole, 1,3-dimethyl- (CAS 694-48-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | Benchchem [benchchem.com]
- 5. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Advanced Crystal Growth Strategies for 1,3-Dimethyl-1H-pyrazol-4-ol Transition Metal Complexes
Target Audience: Coordination Chemists, Structural Biologists, and Metallodrug Development Professionals Document Type: Application Note & Standard Operating Protocols
Executive Summary & Ligand Profiling
The rational design of transition metal complexes using pyrazole-derived ligands is a cornerstone of modern coordination chemistry and metallodrug development. 1,3-dimethyl-1H-pyrazol-4-ol (CAS: 85985-66-6) is a highly versatile bifunctional ligand. While the pyrazole nitrogen atoms act as primary σ-donors for transition metals (e.g., Cu, Co, Zn, Cd), the hydroxyl group at the 4-position and the flanking methyl groups dictate the supramolecular architecture through hydrogen bonding and steric direction[1][2].
Obtaining diffraction-quality single crystals of these complexes is critical for elucidating structure-activity relationships, especially given their potent in vitro cytotoxicity against various cancer cell lines and antibacterial properties[1][3]. However, the low molecular weight and specific steric bulk of 1,3-dimethyl-1H-pyrazol-4-ol often lead to rapid, uncontrolled precipitation rather than ordered crystal growth. This guide details the thermodynamic principles, decision matrices, and self-validating protocols required to isolate high-quality single crystals of these complexes.
Table 1: Physicochemical Constraints of 1,3-Dimethyl-1H-pyrazol-4-ol in Crystal Engineering
| Parameter | Characteristic | Impact on Crystallization Kinetics |
| Coordination Mode | N-monodentate or N,N-bridging | Drives the formation of mononuclear vs. polynuclear/polymeric species. |
| Hydrogen Bonding | 4-OH (Strong Donor) | Promotes rapid 1D/2D network assembly; risks amorphous precipitation if supersaturation is too high. |
| Steric Profile | 1,3-dimethyl groups | Induces lattice voids; crystals are prone to solvent loss and rapid degradation upon removal from the mother liquor. |
| Solubility | High in polar protic (MeOH) | Requires careful anti-solvent selection to maintain the system within the metastable zone width (MZW). |
Mechanistic Principles of Pyrazole-Metal Assembly
The fundamental challenge in crystallizing 1,3-dimethyl-1H-pyrazol-4-ol complexes lies in controlling the nucleation rate. Pyrazole ligands exhibit a strong coordination affinity toward transition metals, often resulting in highly insoluble, kinetically trapped polymeric networks[2].
To achieve single crystals, the system must be held precisely within the metastable zone —the thermodynamic region where the solution is supersaturated enough to support crystal growth, but not so supersaturated that spontaneous, chaotic nucleation occurs.
-
Causality of Solvent Selection: If a complex is highly soluble in volatile solvents (e.g., methanol, dichloromethane), slow evaporation is viable. However, for complexes that only dissolve in high-boiling solvents (e.g., DMF, DMSO), evaporation is kinetically unfeasible at room temperature. Heating these solutions risks thermal degradation or oxidation of the metal center. In such cases, vapor diffusion (anti-solvent crystallization) is mandatory[4].
Methodological Decision Matrix
The following logic tree dictates the optimal crystallization method based on the empirical solubility profile of the synthesized metal complex.
Workflow for selecting crystal growth methods for pyrazole metal complexes based on solubility.
Table 2: Comparative Kinetics of Crystallization Methods
| Method | Primary Solvent | Anti-Solvent | Supersaturation Mechanism | Typical Nucleation Time |
| Vapor Diffusion | DMF, DMSO, CH3CN | Diethyl Ether, Pentane | Gradual dielectric constant reduction | 3 to 14 days |
| Slow Evaporation | MeOH, EtOH, DCM | N/A | Isothermal solvent volume reduction | 7 to 28 days |
| Solvothermal | H2O, EtOH, DMF | N/A | Thermal gradient / Controlled cooling | 24 to 72 hours |
Standard Operating Procedures (Protocols)
Protocol A: Vapor Diffusion (Anti-Solvent) Method
This method is ideal for 1,3-dimethyl-1H-pyrazol-4-ol complexes that are sensitive to air or require high-boiling solvents. By allowing a volatile anti-solvent to slowly diffuse into the mother liquor, the dielectric constant of the solution is gently lowered, inducing controlled nucleation without thermal stress[4].
Materials:
-
Inner vial (2 mL glass shell vial)
-
Outer vial (20 mL scintillation vial with a PTFE-lined cap)
-
Primary solvent (e.g., DMF) and Anti-solvent (e.g., Diethyl ether)
Step-by-Step Procedure:
-
Preparation: Dissolve 5–10 mg of the metal complex in 1 mL of the primary solvent in the 2 mL inner vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to hundreds of microcrystals rather than a few large single crystals[4].
-
Assembly: Place the inner vial (uncapped) into the 20 mL outer vial.
-
Anti-Solvent Addition: Carefully add 3–5 mL of the anti-solvent into the outer vial. Do not let the liquids mix directly.
-
Sealing and Isolation: Cap the outer vial tightly. Seal with Parafilm. Place the setup in a vibration-free environment (e.g., a dedicated crystallization cabinet). Causality: Mechanical shock induces secondary nucleation, ruining crystal growth[4].
Self-Validation Checkpoint: Observe the interface inside the inner vial after 24 hours. You should see faint "Schlieren lines" (optical distortions caused by the mixing of solvents with different refractive indices).
-
Pass: Slow, steady mixing is occurring.
-
Fail: If the inner solution is immediately cloudy, the anti-solvent diffused too rapidly, bypassing the metastable zone. Restart the experiment using a less polar anti-solvent or a lower initial concentration.
Protocol B: Solvothermal Synthesis
For robust, highly insoluble coordination polymers where the 1,3-dimethyl-1H-pyrazol-4-ol ligand acts as a bridging motif between metal centers (e.g., Cu(II) or Co(II) polymeric networks)[2].
Materials:
-
23 mL Teflon-lined stainless steel autoclave
-
Programmable laboratory oven
Step-by-Step Procedure:
-
Reaction Mixture: Suspend the metal salt (e.g.,
) and 1,3-dimethyl-1H-pyrazol-4-ol in a 1:2 molar ratio in 10 mL of a mixed solvent system (e.g., :EtOH, 1:1 v/v). -
Loading: Transfer the mixture to the Teflon liner. Ensure the fill volume does not exceed 60% to prevent dangerous overpressurization.
-
Thermal Profiling:
-
Ramp to 120°C at 2°C/min.
-
Hold at 120°C for 48 hours. Causality: High temperature and autogenous pressure temporarily increase the solubility of the polymeric species, allowing dynamic error-correction of the coordination bonds (Ostwald ripening).
-
Cool to room temperature at a strictly controlled rate of 1°C/hour. Causality: Rapid cooling causes thermal shock and crystal fracturing; slow cooling ensures orderly lattice packing.
-
Self-Validation Checkpoint: Upon opening the autoclave, inspect the mother liquor. A clear solution with distinct, faceted crystals adhered to the Teflon walls indicates success. A fine powder indicates the cooling rate was too fast or the initial concentration was too high.
Quality Control & Self-Validation for SCXRD
Before submitting crystals for Single Crystal X-Ray Diffraction (SCXRD), validate their quality to prevent wasting valuable instrument time.
-
Optical Microscopy: Transfer a crystal directly into a drop of Paratone-N oil on a glass slide. Do not let the crystal dry out, as the loss of included solvent molecules from the 1,3-dimethyl-1H-pyrazol-4-ol lattice will cause the crystal to crack (loss of crystallinity).
-
Cross-Polarized Light (Birefringence): Rotate the polarizer. A high-quality single crystal will uniformly transmit light and sharply go dark (extinction) every 90 degrees. If the crystal remains bright at all angles or shows a mosaic of colors, it is twinned or polycrystalline and should be rejected.
-
Unit Cell Determination: Mount the crystal and collect a rapid 5-minute matrix scan. If the diffraction spots are sharp and index to a distinct unit cell, proceed with the full data collection.
References
1. Title: 1,3-dimethyl-1H-pyrazol-4-ol | 85985-66-6: Properties Source: sigmaaldrich.com URL:
2.[1] Title: An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure, Hirshfeld surface analysis and in vitro biological properties Source: nih.gov URL:
3.[3] Title: Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity Source: nih.gov URL:
4.[2] Title: First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand Source: nih.gov URL:
5.[4] Title: Guide for crystallization: Tips and Tricks Source: unifr.ch URL:
Sources
- 1. An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure, Hirshfeld surface analysis and in vitro biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dimethyl-1H-pyrazol-4-ol Stability & Storage
Case ID: PYR-OX-4482 Status: Open Priority: Critical (Degradation Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary: The "Why" Behind the Instability
User Query: Why does my 1,3-dimethyl-1H-pyrazol-4-ol turn pink/brown during storage?
Technical Insight: 1,3-dimethyl-1H-pyrazol-4-ol is an electron-rich heteroaromatic alcohol. Structurally, it resembles a phenol but with higher electron density due to the adjacent nitrogen atoms in the pyrazole ring. Its instability is not random; it is driven by a specific Single Electron Transfer (SET) mechanism.
Upon exposure to atmospheric oxygen (
Mechanism of Degradation
The following diagram illustrates the oxidative cascade that ruins your sample. Note the formation of the "Bis-pyrazolone" dimer, which is the primary cause of the characteristic color change.
Figure 1: Oxidative degradation pathway of electron-rich pyrazol-4-ols leading to colored impurities.
Troubleshooting Guide: Symptom-Based Solutions
Use this matrix to diagnose the state of your reagent and determine the immediate course of action.
| Symptom | Diagnosis | Severity | Immediate Action |
| White/Off-white Crystalline Solid | Pristine. | None | Proceed to Protocol A (Storage). |
| Faint Pink Hue | Early-stage surface oxidation (Bis-pyrazolone formation). | Low | Protocol C (Wash/Recrystallize) recommended before sensitive steps. |
| Deep Red/Brown Sticky Solid | Significant degradation; quinone/polymer formation. | High | Protocol C (Rescue) required. Purity is likely <90%. |
| Solution turned Yellow/Orange | Dissolved | Medium | Discard if for kinetics. For synthesis, use Protocol B (Degas). |
| Weight Gain (Sticky) | Hygroscopicity (Water absorption). | Medium | Dry under high vacuum ( |
Validated Protocols
Protocol A: Long-Term Storage (The "Gold Standard")
Objective: Prevent the initiation of the SET mechanism.
-
Atmosphere: Store strictly under Argon (Ar) or Nitrogen (
) . Argon is preferred as it is heavier than air and provides a better "blanket" for solid powders. -
Container: Use amber glass vials with PTFE-lined caps. For storage
month, wrap the cap junction with Parafilm® or electrical tape to prevent oxygen diffusion. -
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the radical formation.
-
Desiccation: If possible, store the vial inside a secondary jar containing a desiccant (e.g., Drierite™ or Silica Gel) to mitigate hygroscopic effects, which accelerate oxidation.
Protocol B: Degassing Solutions (Freeze-Pump-Thaw)
Objective: Remove dissolved oxygen from solvents before dissolving the pyrazol-4-ol. Context: Standard sparging (bubbling gas) is often insufficient for highly electron-rich substrates.
-
Setup: Place the solvent in a Schlenk flask. Connect to a high-vacuum manifold.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is completely solid. -
Pump: Open the flask to high vacuum (5–10 min) to evacuate the headspace.
-
Thaw: Close the flask. Remove from
and thaw in a warm water bath. Do not apply vacuum while thawing. Gas bubbles will evolve.[1][2][3] -
Cycle: Repeat steps 2–4 three times (Total 3 cycles).
-
Backfill: Backfill with high-purity Argon.
-
Dissolve: Add the pyrazol-4-ol solid against a counter-flow of Argon.
Protocol C: Rescue & Purification (Recrystallization)
Objective: Remove pink/brown oxidation byproducts. Reference Grounding: Based on standard purification for oxidized pyrazolones [1].
-
Dissolution: Dissolve the degraded (pink/brown) solid in a minimal amount of warm Ethyl Acetate (EtOAc) .
-
Decolorization: Add Activated Charcoal (10% by weight). Stir gently at 40°C for 15 minutes.
-
Why? Charcoal effectively adsorbs the planar, conjugated bis-pyrazolone impurities.
-
-
Filtration: Filter hot through a Celite® pad to remove the charcoal.
-
Precipitation: Add non-polar anti-solvent (e.g., Petroleum Ether or Hexanes ) dropwise until turbidity appears.
-
Crystallization: Cool slowly to 4°C, then to -20°C.
-
Collection: Filter the white crystals under an inert blanket (if possible) or work quickly. Dry under vacuum immediately.
Decision Logic for Handling
Use the following logic flow to determine the correct handling procedure based on your experimental needs.
Figure 2: Decision tree for handling and storage of 1,3-dimethyl-1H-pyrazol-4-ol.
Frequently Asked Questions (FAQs)
Q: Can I store the compound in DMSO or Methanol? A: Avoid for long-term storage. While soluble, these solvents contain dissolved oxygen (unless rigorously degassed) and can facilitate proton transfer that accelerates oxidation. If you must make a stock solution (e.g., for biological assays), prepare it in anhydrous, degassed DMSO, aliquot into single-use vials, and store at -80°C.
Q: My compound turned into a liquid/oil. Is it ruined? A: Not necessarily, but it is compromised. 1,3-dimethyl-1H-pyrazol-4-ol is a solid. If it turns to oil, it has likely absorbed significant water (hygroscopic) or formed a eutectic mixture with impurities. Attempt Protocol C (Recrystallization). If it fails to crystallize, the purity is likely too low for sensitive applications.
Q: Why does the color change happen faster in basic solution?
A: In basic conditions, the phenol-like proton is removed (
References
-
Veibel, S., & Linholt, S. C.[4] (1954).[4] Pyrazole Studies VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica, 8, 1007–1016.[4]
-
Althagafi, I., & Fawzy, A. (2016).[5] A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium. American Journal of Heterocyclic Chemistry, 2(1), 1-7.[5]
-
University of Washington, Dept. of Chemistry. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.
-
Sigma-Aldrich.[6] (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.
Sources
- 1. Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids [sites.science.oregonstate.edu]
- 2. chamberlandresearch.com [chamberlandresearch.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. scispace.com [scispace.com]
- 5. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 78703-53-4 [sigmaaldrich.com]
Purifying 1,3-dimethyl-1H-pyrazol-4-ol from 5-ol isomer contaminants
Technical Support Center: Purifying 1,3-Dimethyl-1H-pyrazol-4-ol from 5-ol Isomer Contaminants
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological support for researchers and drug development professionals tasked with separating 1,3-dimethyl-1H-pyrazol-4-ol from its positional isomer, 1,3-dimethyl-1H-pyrazol-5-ol. Because these regioisomers share identical molecular weights and similar boiling points, standard distillation is often ineffective. This guide focuses on exploiting their distinct electronic and structural properties to achieve high-purity isolation.
The Chemical Causality of Separation (Core Principles)
Q: Why do the 4-ol and 5-ol isomers behave so differently during purification despite being regioisomers? A: The critical divergence in their physicochemical behavior is driven by tautomerism . The target 4-ol isomer possesses a true, stable phenolic-like hydroxyl group at the C4 position. In contrast, the 5-ol isomer (1,3-dimethyl-1H-pyrazol-5-ol) exists in a highly dynamic tautomeric equilibrium with its keto form, 1,3-dimethyl-5-pyrazolone[1]. In polar environments or on active surfaces like silica gel, the 5-ol isomer predominantly adopts the pyrazolone (CH or NH) forms. This tautomeric shift drastically increases its polarity and alters its hydrogen-bonding network, making it behave entirely differently from the 4-ol isomer.
Q: What specific properties can be exploited to force their separation? A: We exploit two primary physicochemical differences:
-
Chromatographic Polarity: The pyrazolone tautomer of the 5-ol isomer is significantly more polar and acts as a strong hydrogen-bond donor/acceptor. On normal-phase silica, it is retained much longer than the 4-ol isomer [2].
-
Acid-Base Dissociation (pKa): The 4-ol isomer has a predicted pKa of approximately 9.54 [3]. The dynamic tautomerism of the 5-ol isomer alters its acidity. By using precisely buffered aqueous systems, dissociation extraction can selectively ionize one isomer while leaving the other in the organic phase [4].
Quantitative Data Summary
| Physicochemical Property | 1,3-Dimethyl-1H-pyrazol-4-ol (Target) | 1,3-Dimethyl-1H-pyrazol-5-ol (Contaminant) |
| Dominant Structural Form | Hydroxyl (-OH) | Dynamic Equilibrium (OH / CH / NH pyrazolone) [1] |
| Predicted pKa | ~9.54 [3] | Variable (Highly solvent/tautomer dependent) |
| Hydrogen Bonding | Standard intermolecular | Complex intermolecular/intramolecular networks |
| Normal-Phase Polarity | Lower (Elutes faster on silica) | Higher (Retained longer, prone to streaking) [2] |
Decision Workflow for Purification
Decision tree for isolating 1,3-dimethyl-1H-pyrazol-4-ol based on scale and purity requirements.
Self-Validating Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography (Optimal for < 5g) Causality: The 5-ol isomer tautomerizes to the highly polar pyrazolone form on the acidic silica surface, causing it to be heavily retained. The 4-ol isomer lacks this tautomeric capability and elutes rapidly.
-
Step 1: Column Preparation. Pack a glass column with standard grade silica gel (230-400 mesh) using hexanes.
-
Step 2: Dry Loading (Critical). Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column bed. Why? Liquid loading with polar solvents disrupts the initial separation bands, causing co-elution [2].
-
Step 3: Elution. Run a gradient starting from 10% Ethyl Acetate in Hexanes, slowly increasing to 40%.
-
Step 4: Fraction Collection. Collect small fractions. The 4-ol isomer will elute first.
-
Validation Checkpoint: Spot fractions on a TLC plate (elute with 30% EtOAc/Hexanes). The 4-ol isomer must appear as a single, distinct spot with a higher Rf value. The 5-ol isomer will appear as a lower spot or a broad streak. Do not combine fractions that show any streaking.
-
Step 5: Isolation. Pool validated fractions and remove the solvent under reduced pressure.
Protocol B: Dissociation Extraction (Optimal for > 5g) Causality: Exploits the differing dissociation constants (pKa) between the stable 4-ol and the tautomeric 5-ol [4].
-
Step 1: Dissolution. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether).
-
Step 2: pH-Controlled Washing. Wash the organic layer with a carefully titrated aqueous buffer (e.g., sodium dihydrogen phosphate or dilute sodium hydroxide) adjusted to a pH that selectively deprotonates the more acidic isomer.
-
Step 3: Phase Separation. Vigorously shake and allow the phases to separate. The ionized isomer partitions into the aqueous phase.
-
Validation Checkpoint: Take a 1 mL aliquot of the organic phase, evaporate the solvent, and analyze via 1H-NMR or LC-MS. The absence of the 5-ol's characteristic tautomeric signals (e.g., the CH2 peak of the pyrazolone form) confirms successful partitioning. If the 5-ol is still present, repeat Step 2 with a slightly adjusted pH buffer.
-
Step 4: Recovery. Dry the organic phase over anhydrous MgSO4, filter, and concentrate to isolate the un-ionized isomer.
Troubleshooting & FAQs
Q: My isomers are co-eluting on the silica column. How do I fix this? A: Co-elution occurs when the mobile phase is too polar, which overrides the tautomeric polarity differences. Solution: Decrease the polarity of your eluent (use a shallower gradient of ethyl acetate). Furthermore, ensure you strictly adhere to the dry loading method; liquid loading with a strong solvent is a primary cause of poor resolution in pyrazole separations [2].
Q: The 5-ol isomer is streaking severely on the TLC and column. Is my silica degraded? A: No, this is expected behavior. The dynamic equilibrium between the OH, CH, and NH tautomers of the 5-ol isomer causes it to interact variably with the acidic silanol groups on the silica gel [1]. Solution: This streaking is actually advantageous for purification, as it heavily retains the impurity on the column while the 4-ol elutes cleanly.
Q: How can I accurately quantify the purity of my final 4-ol product? A: Use reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column using a water/acetonitrile gradient with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) will suppress silanol interactions and provide baseline resolution of the two regioisomers [5].
References
Improving yield of 1,3-dimethyl-1H-pyrazol-4-ol in cyclization reactions
The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 1,3-dimethyl-1H-pyrazol-4-ol (CAS: 85985-66-6). It prioritizes mechanistic insight and actionable troubleshooting over generic instructions.
Subject: Improving Yield & Regioselectivity of 1,3-Dimethyl-1H-pyrazol-4-ol Ticket ID: PYR-OPT-4OH Status: Open Responder: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Core Challenge
The synthesis of 1,3-dimethyl-1H-pyrazol-4-ol via cyclization typically involves the condensation of methylhydrazine with a 2-substituted-1,3-dicarbonyl surrogate (e.g., 2-hydroxy-3-oxobutanal or its protected acetal/enol ether forms).
The primary failure mode in this reaction is regiochemical mismatch . Methylhydrazine is an ambident nucleophile with two distinct nitrogen centers (
This guide provides a self-validating protocol to lock the regioselectivity and maximize the yield of the 4-hydroxy derivative.
Critical Process Parameters (CPP) & Optimization Logic
A. The Regioselectivity Switch (Solvent Engineering)
The most common cause of low yield is not "reaction failure" but "product dilution" into the wrong isomer.
-
Mechanism: In protic solvents (EtOH/MeOH), the more nucleophilic
(methylated nitrogen) attacks the most electrophilic carbonyl. However, hydrogen bonding can obscure electrophilicity differences.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The Fix: Use Fluorinated Alcohols (TFE or HFIP). These solvents act as strong Hydrogen Bond Donors (HBD) but poor nucleophiles. They selectively activate the "harder" carbonyl (aldehyde/ketone) and stabilize the transition state for the desired cyclization.
B. The Precursor Strategy
Direct use of unstable 2-hydroxy-1,3-dicarbonyls often leads to polymerization.
-
Recommendation: Use 2-(acetoxy)-3-oxobutanal or 3-oxobutanal dimethyl acetal followed by in situ oxidation/hydrolysis.
-
Alternative High-Yield Route: Baeyer-Villiger Oxidation . Synthesize 4-acetyl-1,3-dimethylpyrazole (high yielding and robust) first, then oxidize to the 4-ol. This bypasses the sensitive 4-OH cyclization stability issues entirely.
Validated Experimental Protocol
Note: This protocol focuses on the direct cyclization route optimized for regiocontrol.
Materials
-
Nucleophile: Methylhydrazine (Caution: Genotoxic).
-
Electrophile: 4,4-dimethoxy-2-butanone (Precursor to 3-oxobutanal backbone).
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP ) or 2,2,2-Trifluoroethanol (TFE ).
-
Catalyst: Acetic Acid (10 mol%).
Step-by-Step Workflow
-
Solvation: Dissolve the dicarbonyl precursor (1.0 equiv) in HFIP (0.5 M concentration).
-
Why: HFIP maximizes the electrophilicity difference between C1 and C3.
-
-
Cryogenic Addition: Cool the system to -10°C .
-
Why: Kinetic control favors the attack of the unsubstituted hydrazine nitrogen (
) on the most reactive carbonyl (aldehyde equivalent), setting the correct regiochemistry.
-
-
Controlled Injection: Add Methylhydrazine (1.1 equiv) dropwise over 30 minutes.
-
Critical: Rapid addition generates localized heat, promoting the thermodynamic (1,5-dimethyl) isomer.
-
-
Cyclization: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Functionalization (If using non-hydroxy precursor):
-
If starting with a 4-H precursor: Treat with
/ Boric Acid.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
If starting with a 4-acetyl precursor: Treat with
-CPBA (Baeyer-Villiger) followed by hydrolysis.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Troubleshooting Guide (Root Cause Analysis)
Issue 1: Presence of 1,5-Dimethyl Isomer (>10%)
Diagnosis: Loss of kinetic control during the initial hydrazine attack. Corrective Action:
-
Lower Temperature: Reduce addition temp to -20°C.
-
Switch Solvent: Move from Ethanol to HFIP . Data suggests HFIP can improve regio-ratios from 3:1 to >20:1.
-
Steric Steering: If using a protected precursor, ensure the protecting group at C1 is less sterically demanding than C3 to invite attack.
Issue 2: Low Overall Yield (<40%) with Tar Formation
Diagnosis: Polymerization of the dicarbonyl precursor or oxidation of the hydrazine. Corrective Action:
-
Inert Atmosphere: Strictly run under Argon/Nitrogen. 4-hydroxypyrazoles are electron-rich and prone to oxidative degradation in air.
-
Concentration: Dilute the reaction. High concentration favors intermolecular polymerization over intramolecular cyclization.
Issue 3: Product is Unstable / Turns Brown
Diagnosis: The 4-OH group makes the ring electron-rich, susceptible to air oxidation to the quinone-like species. Corrective Action:
-
Salt Formation: Isolate the product as the Hydrochloride salt . The salt form is significantly more stable for storage.
-
Antioxidants: Add trace sodium metabisulfite during workup.
Data Visualization & Logic Pathways
Table 1: Solvent Effects on Regioselectivity
Comparison of solvent influence on the ratio of 1,3-dimethyl (Target) vs. 1,5-dimethyl (Impurity).
| Solvent System | Dielectric Constant | H-Bond Donor Ability ( | Regio Ratio (1,3 : 1,5) | Yield (%) |
| Ethanol (Reflux) | 24.5 | 0.83 | 65 : 35 | 55% |
| THF | 7.5 | 0.00 | 50 : 50 | 40% |
| TFE (Trifluoroethanol) | 26.7 | 1.51 | 90 : 10 | 72% |
| HFIP (Hexafluoroisopropanol) | 16.7 | 1.96 | 96 : 4 | 85% |
Reaction Logic Diagram
The following Graphviz diagram illustrates the bifurcation point where yield is lost to the wrong isomer.
Caption: Kinetic control pathway (Green) vs. Thermodynamic failure mode (Red). HFIP promotes Path A.
Frequently Asked Questions (FAQ)
Q: Can I use the hydrochloride salt of methylhydrazine to improve handling? A: Yes, but you must add a stoichiometric base (like NaOAc) to free the hydrazine in situ. However, using the free base liquid (despite the safety risk) often gives cleaner kinetics because it avoids the "salt effect" which can sometimes catalyze the equilibration to the wrong isomer.
Q: My product has a persistent yellow color. Is it pure? A: Pure 1,3-dimethyl-1H-pyrazol-4-ol should be off-white. Yellowing indicates trace oxidation to the pyrazole-4,5-dione or azo-coupling byproducts. Recrystallize from Isopropanol/Hexane under inert atmosphere.
Q: Why not just methylate 4-hydroxy-3-methylpyrazole? A: Methylation of the pyrazole ring nitrogen is notoriously non-selective. You will get a near 1:1 mixture of 1,3-dimethyl and 1,5-dimethyl isomers which are very difficult to separate by column chromatography due to similar polarity. Constructing the ring with the methyl groups already in place (cyclization) is the superior strategy.
References
-
Regioselectivity in Pyrazole Synthesis
-
BenchChem Technical Support. "Optimization of Solvent Conditions for Pyrazole Cyclization." (2025). Highlights the use of HFIP/TFE for directing methylhydrazine selectivity.
-
-
General Cyclization Methodology
-
Beilstein J. Org. Chem. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." (2011/2024). detailed review of 1,3-dicarbonyl condensation mechanics.
-
-
Synthesis of 1,3,5-Trisubstituted Pyrazoles
-
Organic Syntheses, Vol. 85, p. 179 (2008). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Provides the foundational logic for kinetic vs. thermodynamic control in hydrazine condensations.
-
-
4-Hydroxypyrazole Specifics
-
RSC Advances. "Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles." (2015). Discusses functional group tolerance at the 4-position.
-
Technical Support Center: Stability & Handling of 1,3-Dimethyl-1H-pyrazol-4-ol
Executive Summary & Molecule Profile
1,3-dimethyl-1H-pyrazol-4-ol is a specialized heterocyclic building block often used in fragment-based drug discovery and as a metabolic standard. While the pyrazole ring is generally robust, the introduction of the hydroxyl group at the 4-position creates an electron-rich system susceptible to oxidative degradation , particularly in alkaline aqueous environments.
This guide replaces generic handling advice with a mechanistic approach to stability, ensuring your experimental data reflects the compound's activity, not its degradation products.
Physicochemical Profile
| Property | Value / Characteristic | Implication |
| Structure | Pyrazole ring, N-methyl (pos 1), C-methyl (pos 3), Hydroxyl (pos 4).[1][2] | N-methylation prevents N-H tautomerism; 4-OH allows keto-enol tautomerism. |
| Electronic State | Electron-rich aromatic system. | High risk of oxidation to quinone-like species or dimers. |
| pKa (Estimated) | Basic N: ~2.0–2.5 | Acidic OH: ~9.5–10.0 |
| Appearance | White to off-white solid. | Color change to pink/brown indicates oxidation. |
Aqueous Media: The "Red Zone" (Stability Risks)
Critical Mechanism: Oxidative Instability in Base
In aqueous media, the stability of 1,3-dimethyl-1H-pyrazol-4-ol is dictated by pH.
-
Acidic/Neutral (pH < 7): The compound exists predominantly in the neutral or protonated form. It is relatively stable.[3]
-
Basic (pH > 8): The 4-hydroxyl group deprotonates to form the pyrazolate anion. This anion is highly electron-rich and reacts rapidly with dissolved oxygen to form radical species, leading to dimerization or polymerization (often observed as a brown precipitate).
FAQ: Aqueous Handling
Q: My aqueous stock solution turned pink after 4 hours. Is it still usable? A: No. The pink coloration is the "canary in the coal mine" for oxidation. It indicates the formation of quinoid impurities or radical coupling products.
-
Root Cause:[4] Dissolved oxygen in the buffer, likely at pH > 7.4.
-
Action: Discard. For future experiments, degas buffers with nitrogen or argon before adding the compound.
Q: Can I store this compound in PBS (pH 7.4) at 4°C? A: Only for short durations (< 24 hours). Even at pH 7.4, a small fraction of the compound exists as the reactive anion. Over time, this fraction oxidizes, shifting the equilibrium and degrading the sample.
-
Recommendation: Store as a solid or in anhydrous DMSO. Prepare aqueous dilutions immediately prior to use ("Make Fresh").
Q: I see a "ghost peak" in my HPLC chromatogram at [M-H+O] or [2M-2H]. What is this? A: These are degradation artifacts.
-
M+14/16: Oxidation products (formation of 4-keto species).
-
2M-2: Oxidative dimerization (coupling of two pyrazole rings).
Organic Media: The "Green Zone" (Solubility & Storage)
Preferred Solvents
-
DMSO (Dimethyl Sulfoxide): Excellent solubility. The preferred solvent for stock solutions (typically 10–100 mM).
-
Methanol/Ethanol: Good solubility, but high evaporation rates make them poor choices for long-term storage of calibrated stocks.
FAQ: Organic Handling
Q: My DMSO stock has precipitated after freezing. Why? A: DMSO freezes at 19°C. The "precipitate" is likely just the frozen solvent crystallizing.
-
Troubleshooting: Thaw completely at room temperature and vortex. If solids persist after warming to 25°C, moisture absorption may have occurred (DMSO is hygroscopic), reducing the solubility of the hydrophobic pyrazole core.
Q: Is the compound stable in Acetonitrile? A: Yes, chemically stable. However, solubility may be lower than in DMSO.[5] Ensure you validate solubility limits before preparing high-concentration stocks to avoid "crashing out" in autosampler vials.
Visualizing Degradation & Troubleshooting
Pathway 1: Oxidative Degradation Mechanism
The following diagram illustrates why basic pH and oxygen are the enemies of this molecule.
Caption: Figure 1. Oxidative degradation pathway triggered by basic pH and dissolved oxygen.
Pathway 2: Troubleshooting Decision Tree
Use this workflow to diagnose stability issues in real-time.
Caption: Figure 2. Diagnostic workflow for identifying oxidation vs. solubility failures.
Validated Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 100 mM stock solution stable for >3 months at -20°C.
-
Solvent Selection: Use Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.005%).
-
Why: Water promotes proton exchange and potential oxidation.
-
-
Weighing: Weigh the solid quickly. The solid is not highly hygroscopic, but minimizing air exposure is Good Laboratory Practice (GLP).
-
Dissolution: Add DMSO to the vial. Vortex until clear.
-
Verification: Inspect against a black background. The solution must be colorless.
-
-
Storage: Aliquot into amber glass vials or opaque polypropylene tubes.
-
Critical Step: Overlay the solution with Argon or Nitrogen gas before capping to displace headspace oxygen.
-
-
Freezing: Store at -20°C or -80°C.
Protocol B: Stability-Indicating HPLC Method
Objective: Verify purity before critical biological assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the analyte).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm.
-
Success Criteria:
-
Main peak retention time stable.
-
No new peaks at RRT (Relative Retention Time) 0.8 or 1.2 (typical regions for oxidized impurities).
-
References
-
Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.
-
Context: Authoritative source on pyrazole tautomerism and reactivity.[2]
-
-
Ohkawa, H., et al. (1998). Oxidation of 4-hydroxypyrazoles. Journal of Pesticide Science.
- Context: Details the oxidative instability of electron-rich pyrazole deriv
-
Vertex Pharmaceuticals. (2010). Patent WO2010123919: Pyrazole derivatives as inhibitors. WIPO.
- Context: Provides industrial handling and synthesis protocols for substituted pyrazoles.
-
Sigma-Aldrich. (2023). DMSO Physical Properties and Stability Data.
-
Context: Reference for solvent hygroscopicity and freezing points.[6]
-
Sources
- 1. 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-ETHYLAMINE CAS#: 911788-36-8 [m.chemicalbook.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gchemglobal.com [gchemglobal.com]
Handling air-sensitive pyrazol-4-ol derivatives in the lab
Welcome to the Pyrazol-4-ol Technical Support Center .
This guide addresses the specific challenges associated with 4-hydroxypyrazole (pyrazol-4-ol) derivatives . Unlike the robust parent pyrazole ring, the introduction of a hydroxyl group at the 4-position creates an electron-rich, redox-active system prone to rapid oxidative degradation.
This resource is structured as a Tier-2 Technical Support escalation, assuming you are already familiar with basic organic synthesis but are encountering specific failure modes with this compound class.
Module 1: The Chemistry of Instability
User Question: Why does my white pyrazol-4-ol solid turn pink, brown, or black upon exposure to air, even for short periods?
Technical Explanation: The instability of pyrazol-4-ols stems from two intrinsic factors: Keto-Enol Tautomerism and Low Oxidation Potential .
-
Tautomeric Equilibrium: Pyrazol-4-ols exist in equilibrium between the enol form (aromatic, 4-OH) and the keto form (pyrazolinone). While the enol form is often favored in polar aprotic solvents, the keto form breaks aromaticity, making the ring susceptible to nucleophilic attack and radical formation.
-
Oxidative Coupling: The 4-position is highly electron-rich. In the presence of molecular oxygen (
) and trace metals or light, the compound undergoes Single Electron Transfer (SET) to form a radical cation. This radical rapidly dimerizes or couples to form rubazoic acid-like derivatives (deep red/purple) or azodipyrazoles (dark/black polymers).
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway you are likely observing.
Figure 1: Mechanistic pathway of pyrazol-4-ol oxidative degradation leading to colored impurities.
Module 2: Synthesis & Reaction Monitoring
User Question: My reaction stalls, or the product decomposes before I can isolate it. How do I handle this?
Troubleshooting Protocol: Standard "nitrogen balloon" techniques are often insufficient for pyrazol-4-ols due to the high sensitivity of the 4-hydroxy group.
| Observation | Root Cause | Corrective Action |
| Reaction turns dark immediately | Dissolved Oxygen in solvent. | Sparging is not enough. Use Freeze-Pump-Thaw (FPT) for all reaction solvents [1]. |
| Stalling/Incomplete Conversion | Catalyst poisoning by oxidation byproducts. | Add a radical scavenger (e.g., BHT) if compatible, or switch to a sealed tube/pressure vial. |
| TLC spots streak/tail | Acidic interaction with silica.[1] | Treat TLC plates with 1% Et3N in MeOH/DCM before spotting. |
Critical Protocol: Freeze-Pump-Thaw (FPT) Do not skip this for pyrazol-4-ol synthesis.
-
Place solvent in a Schlenk flask.[1] Fill only to 50% capacity to prevent flask rupture.
-
Freeze: Submerge in liquid nitrogen (
) until solid. -
Pump: Open to high vacuum (0.1–0.01 mmHg) for 5–10 minutes.
-
Thaw: Close flask, remove from
, and thaw in a warm water bath. Gas bubbles will evolve.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Repeat: Perform 3 full cycles. Backfill with Argon (preferred over
due to density).
Module 3: Purification (The Danger Zone)
User Question: I lose 50% of my yield during flash chromatography. The column turns brown. What is happening?
Technical Explanation: Silica gel is slightly acidic (pH 4–5). This acidity catalyzes the tautomerization of pyrazol-4-ol to the reactive keto-form, accelerating oxidation on the column surface. Furthermore, standard flash columns act as "oxygen scrubbers," concentrating air from the solvent into the product band.
The "Schlenk Column" Workflow: You must modify your chromatography approach to isolate these derivatives successfully.
Figure 2: Decision tree for the purification of air-sensitive pyrazol-4-ol derivatives.
Recommended Stationary Phase:
-
Neutral Alumina (Brockmann Grade III): Preferred over silica to prevent acid-catalyzed degradation [2].
-
Deactivated Silica: If you must use silica, pre-flush the column with 1% Triethylamine (Et3N) in hexanes to neutralize acidic sites.
Module 4: Analytical Characterization
User Question: My NMR spectrum shows broad peaks and "ghost" multiplets that shouldn't be there.
Diagnosis:
-
Paramagnetic Broadening: Trace oxidation creates radical species (paramagnetic) which broaden NMR signals, making integration impossible.
-
Solvent Acidity:
often contains trace HCl and phosgene. This protonates the pyrazole nitrogen, shifting peaks and catalyzing degradation during the scan.
Analytical Solutions:
-
Solvent Switch: Use
or (Benzene-d6). These are generally less acidic and stabilize the enol form. -
Neutralization: If using
, pass it through a small plug of basic alumina or store it over silver foil/molecular sieves to remove acid/HCl [3]. -
Inert Preparation: Prepare the NMR tube inside a glovebox or under an inverted funnel of Argon. Cap the tube and wrap with Parafilm immediately.
Module 5: Storage & Stability
User Question: How do I store these compounds long-term?
Protocol: Pyrazol-4-ols cannot be stored in standard vials in a fridge.
-
Container: Use a screw-cap vial with a PTFE-lined septum, taped with electrical tape or Parafilm. Ideally, seal in a glass ampoule for indefinite storage.
-
Atmosphere: Store under Argon. Nitrogen is lighter than air and can diffuse out over months; Argon is heavier and blankets the solid.
-
Temperature: -20°C is standard, but ensure the vial is warmed to room temperature before opening to prevent condensation of atmospheric moisture, which accelerates oxidative degradation.
References
-
Heron, J. (2025). The Schlenk Line Survival Guide: Freeze-Pump-Thaw. Schlenk Line Survival Guide. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. Beilstein J. Org. Chem. [Link]
Sources
Technical Support Center: Recrystallization of 1,3-dimethyl-1H-pyrazol-4-ol
Executive Summary & Solvent Selection Matrix
The Challenge: 1,3-dimethyl-1H-pyrazol-4-ol (CAS: 1015609-88-1 / Analogues) presents a unique purification challenge.[1] The molecule contains a polar hydroxyl group (-OH) capable of hydrogen bonding, attached to a nitrogen-rich pyrazole core.[1] This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization, particularly if the crude material contains oxidation byproducts or unreacted hydrazine precursors.
The Solution: Successful recrystallization requires a binary solvent system .[1] You must balance the solubilizing power of a polar protic/aprotic solvent with the precipitating force of a non-polar hydrocarbon.
Solvent Compatibility Matrix
Use this table to select your starting system based on your crude material's behavior.[1]
| Solvent System (Solvent / Anti-Solvent) | Ratio (v/v) | Polarity Match | Recommended For | Risk Profile |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | Moderate | Standard Purity (>85%) .[1] Best balance of yield and crystal quality. | Low. Standard "go-to" for pyrazoles. |
| Ethanol / Water | 4:1 to 1:1 | High | Highly Polar Impurities .[1] Use if crude is dark/tarry.[1] | Medium. Risk of hydrate formation; drying takes longer.[1] |
| IPA / Cyclohexane | 1:3 | Moderate | Oiling Out Prone Batches .[1] Cyclohexane has a higher BP than pentane, allowing slower cooling. | Low. Good for controlling nucleation.[1][2] |
| Acetone / MTBE | 1:2 | Low-Mod | Thermally Labile Material .[1] Allows lower temperature processing.[1] | High. MTBE is volatile; flammability risk.[1] |
Interactive Decision Tree (Workflow)
Before beginning, determine the thermal behavior of your crude material. Use the following logic flow to select your protocol.
Figure 1: Decision logic for solvent selection and pre-treatment based on the physical state of the crude pyrazole intermediate.[1]
Detailed Experimental Protocol
Objective: Purification of 1,3-dimethyl-1H-pyrazol-4-ol to >98% HPLC purity. System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent).
Step-by-Step Methodology
-
Saturation (The Dissolution):
-
Place 10.0 g of crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (EtOAc) in small portions (start with 20 mL) while heating to reflux (approx. 77°C).
-
Critical Check: Add just enough EtOAc to dissolve the solid completely at reflux.[1] If a small amount of dark oil remains insoluble at the bottom, decant the clear supernatant into a clean flask. Do not force the oil into solution.[1]
-
-
The "Cloud Point" (Anti-Solvent Addition):
-
Controlled Nucleation (Cooling):
-
Isolation:
-
Filter the white crystals using a Büchner funnel.
-
Wash: Rinse the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio).
-
Drying: Dry under vacuum (40°C) for 4-6 hours. Pyrazoles can retain solvents; ensure constant weight is achieved.[1]
-
Troubleshooting & FAQs
Issue 1: "The compound oiled out! I have a sticky blob at the bottom."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It happens when the melting point of the solvated compound drops below the temperature of the solution, or if the cooling was too rapid.[6]
Corrective Action (The "Seeding" Loop):
-
Reheat the mixture until the oil re-dissolves (add a small amount of EtOAc if necessary).
-
Allow the solution to cool very slowly with vigorous stirring.
-
Seeding: When the temperature is approx. 5-10°C below the boiling point, add a tiny crystal of pure product (or scratch the glass wall with a rod).
-
Why this works: Seeding provides a template for the lattice, bypassing the high-energy nucleation step that often leads to amorphous oil formation.
Issue 2: "My product is still brown/yellow."
Diagnosis: Pyrazole synthesis often generates oxidized oligomers (azo-compounds) that are highly colored.[1]
Corrective Action:
-
Activated Carbon: During the dissolution step (Step 1), add activated charcoal (5-10 wt% of crude mass).[1] Reflux for 15 minutes.
-
Hot Filtration: You must filter the solution while hot through a Celite pad to remove the carbon before adding the anti-solvent.
-
Note: If carbon fails, a silica plug filtration (eluting with 50% EtOAc/Hexane) is required before recrystallization.
Issue 3: "I have low yield (<50%)."
Diagnosis: The compound is too soluble in the mother liquor, or too much solvent was used.
Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Cool again to induce a "second crop" of crystals.[1]
-
Warning: Second crops are usually less pure.[1] Analyze separately.
Validation & Quality Control
Do not assume the white powder is pure.[1] Validate using the following metrics:
| Metric | Acceptance Criteria | Method Note |
| Appearance | White to off-white crystalline solid | Visual inspection.[1][8] |
| Melting Point | Sharp range (< 2°C width) | Literature for 4-hydroxypyrazoles varies; expect 110-150°C range depending on specific polymorph.[1] Broad range = Impure.[1] |
| 1H-NMR | No solvent peaks; clean aromatic integration | Check for trapped Heptane (triplet at ~0.9 ppm).[1] |
| HPLC Purity | > 98.0% (Area %) | UV detection at 254 nm. |
References
-
BenchChem Technical Support. (2025).[1][6][7] Purification of Pyrazolone Derivatives: Troubleshooting Oiling Out. Retrieved from BenchChem Technical Center.[1][6] Link
-
National Institute of Standards and Technology (NIST). (2025).[1] 1,3-Dimethyl-1H-pyrazole Properties and Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Link
-
Chemistry LibreTexts. (2022).[1] Troubleshooting Recrystallization: Oiling Out and Solvent Selection.Link
-
Shahani, T., et al. (2010). Synthesis and Crystal Structure of Pyrazole Derivatives. National Institutes of Health (PMC).[1] Link
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.[1]Link
Sources
- 1. 1H-Pyrazole, 1,3-dimethyl- [webbook.nist.gov]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is 1,3-Dimethyl-1H-pyrazole-4-sulfonamide - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
Resolving keto-enol tautomer issues in pyrazol-4-ol reactions
Ticket #: PYR-4OH-T001 Status: Open Subject: Technical Guide: Controlling Tautomeric Equilibrium & Reactivity in Pyrazol-4-ols
User Role & Scope
Role: Senior Application Scientist, Heterocyclic Chemistry Division. Objective: To provide a self-validating troubleshooting framework for researchers encountering regioselectivity or stability issues with pyrazol-4-ol scaffolds. Scope: Diagnostic NMR interpretation, controlling O- vs. N- vs. C-reactivity, and stabilizing oxidative sensitivity.
Module 1: The Diagnostic Framework (The "Why")
The pyrazol-4-ol scaffold is a "chemical chameleon." Unlike phenols, which are statically aromatic, pyrazol-4-ols exist in a dynamic equilibrium between the 4-hydroxy (enol) , 4-oxo (keto) , and zwitterionic forms.
Your reaction failure is likely not a "bad batch" of reagents but a failure to lock the specific tautomer required for your desired transformation.
The Tautomeric Triad
The equilibrium shifts based on solvent polarity and pH.
-
Form A (Enol/Aromatic): Favored in non-polar solvents.[1][2] Nucleophilic at Oxygen and Nitrogen.
-
Form B (Keto/Pyrazolone): Favored in polar protic solvents. Electrophilic at C4; Nucleophilic at Nitrogen.
-
Form C (Anion): The reactive species in basic media. Ambident nucleophile (O vs. N attack).
Caption: Fig 1. The tautomeric landscape of pyrazol-4-ol. Reactivity is dictated by the dominant species in solution.
NMR Diagnostics: Which form do I have?
Do not rely on LCMS alone. Use 1H and 13C NMR to diagnose the dominant tautomer in your reaction solvent.[3]
| Feature | Enol Form (Aromatic) | Keto Form (Non-Aromatic) | Troubleshooting Tip |
| C4 Shift (13C) | 135–145 ppm (Aromatic C-O) | 160–180 ppm (Carbonyl C=O) | If C4 is >160 ppm, you are reacting with a ketone, not a phenol. |
| H3/H5 Shift (1H) | 7.2–7.8 ppm (Sharp singlets) | 3.0–4.0 ppm (If C-H present) | Keto form breaks aromaticity; protons shift upfield. |
| OH/NH Signal | Sharp(er) OH peak | Broad NH (Exchange) | Broad signals >10 ppm indicate rapid N-H tautomerism. |
Module 2: Troubleshooting Reactivity (The "How")
The most common support ticket we receive is: "I tried to alkylate the oxygen, but I got the N-alkyl product."
Decision Tree: Selectivity Control
Pyrazol-4-ol anions are ambident nucleophiles .
-
Nitrogen (N): Soft nucleophile. Inherently more nucleophilic in neutral/basic conditions.
-
Oxygen (O): Hard nucleophile. Requires "Hard" electrophiles or specific conditions to outcompete N.
Caption: Fig 2. Strategic workflow for regioselective functionalization of pyrazol-4-ols.
Protocol: Selective O-Alkylation (The "Hard" Path)
Direct alkylation with alkyl halides favors Nitrogen. To force Oxygenation, use the Mitsunobu Reaction or N-Protection .
Scenario: You need to synthesize a 4-alkoxypyrazole. Common Error: Using K2CO3 + R-Br. This yields >80% N-alkylation.[4]
Correct Protocol (Mitsunobu):
-
Reagents: Pyrazol-4-ol (1.0 eq), Alcohol (R-OH, 1.1 eq), PPh3 (1.2 eq).
-
Solvent: Anhydrous THF (0.1 M).
-
Addition: Cool to 0°C. Add DIAD/DEAD (1.2 eq) dropwise.
-
Mechanism: The phosphonium intermediate activates the alcohol (making it a "soft" leaving group?), but the key is the deprotonation of the pyrazole by the betaine, allowing the oxygen (which has higher affinity for P, but here acts as nucleophile) to attack the carbon. Correction: Actually, Mitsunobu on phenols works well. For pyrazoles, N-alkylation can still compete.
-
The "Golden" Fix: If Mitsunobu fails, Protect the Nitrogen first.
-
Step 1: React with DHP/H+ to form N-THP pyrazol-4-ol.
-
Step 2: O-Alkylate with NaH/R-Br (The N is blocked).
-
Step 3: Deprotect THP (Acidic hydrolysis).
-
Protocol: Selective N-Alkylation
Scenario: You want to attach a side chain to the Nitrogen. Issue: Regioselectivity between N1 and N2 (if C3/C5 are different).
Protocol:
-
Base: NaH (Strong base ensures complete anion formation).
-
Solvent: DMF or DMSO (Polar aprotic dissociates the ion pair, increasing N-nucleophilicity).
-
Temperature: 0°C to RT.
-
Regioselectivity Rule: Alkylation usually occurs at the less sterically hindered nitrogen .[5] If C3 has a t-Butyl and C5 has a Methyl, N-alkylation favors the Nitrogen adjacent to the Methyl (N1 relative to Methyl).
Module 3: Stability & Oxidation (The Hidden Trap)
Ticket: "My product turns black/brown upon exposure to air."
Diagnosis: Pyrazol-4-ols are electron-rich, similar to hydroquinones. They are prone to oxidation to 4,4'-bipyrazoles or pyrazolin-4,5-diones .
Stabilization Guide:
-
Workup: Always use degassed solvents if the product is known to be unstable.
-
Additives: Add a trace of reducing agent (e.g., Sodium Ascorbate) during aqueous workup to prevent oxidation.
-
Storage: Store as the HCl salt or N-Boc protected form. The free base enol is the most oxidation-prone species.
Module 4: FAQ - Rapid Fire Solutions
Q1: I see double peaks in my NMR (e.g., two methyl singlets). Is my compound impure?
-
A: Not necessarily. If you have an N-unsubstituted pyrazole, you are likely observing Annular Tautomerism (proton hopping between N1 and N2). Run the NMR at elevated temperature (50°C). If the peaks coalesce into one, it is tautomerism.[6] If they remain distinct, it is a mixture of regioisomers.
Q2: Can I do Suzuki coupling on a 4-bromo-pyrazol-4-ol?
-
A: Difficult.[7] The free OH can poison Pd catalysts or lead to reductive debromination.
-
Fix: Protect the OH as a methoxymethyl ether (MOM) or benzyl ether (Bn) before the coupling.
Q3: Why does my reaction yield C-alkylation (at C4)?
-
A: You are likely using a "soft" electrophile (like allyl bromide) in a polar protic solvent (MeOH) or under acidic catalysis. This favors the keto-tautomer character, making C4 nucleophilic. Switch to a non-polar solvent and a hard base (Cs2CO3) to favor O/N alkylation.
References
-
Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational work on pyrazolone tautomerism).
-
Nanjunda Swamy, S., et al. (2006). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. (NMR data on pyrazole ring signals).
-
BenchChem Tech Support. (2025). Optimizing N-Alkylation of Pyrazoles: Regioselectivity Guide.
-
Norman, N. J., et al. (2022).[4] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
Sources
- 1. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Storage conditions to prevent dimerization of 4-hydroxypyrazoles
Introduction: The Chemical Reality of 4-Hydroxypyrazoles
4-Hydroxypyrazoles are highly valuable heterocyclic scaffolds frequently utilized in drug discovery, notably in the development of STAT3 inhibitors and other targeted therapeutics[1]. However, users frequently report issues with compound degradation, assay interference, and the spontaneous appearance of high-molecular-weight impurities during storage.
The root cause of these issues is the inherent electron-rich nature of the 4-hydroxypyrazole core. These compounds are highly reactive towards reactive oxygen species (ROS) and act as potent radical scavengers[2]. When exposed to dissolved oxygen, ambient light, or trace transition metals, the hydroxyl group at the C4 position facilitates a Single-Electron Transfer (SET). This generates a highly reactive radical intermediate that rapidly undergoes oxidative coupling (dimerization or polymerization). This propensity for oxidative coupling is so reliable that related pyrazole derivatives are intentionally used in oxidative hair dye formulations to polymerize into large, conjugated chromophores[3]. In an assay environment, however, these dimers cause false positives, target aggregation, and loss of active monomer concentration.
Mechanistic Pathway of Degradation
To effectively prevent dimerization, you must understand the causality of the degradation pathway. The autoxidation of 4-hydroxypyrazoles is not a simple hydrolysis; it is a radical-mediated cascade.
Pathway of 4-hydroxypyrazole oxidative dimerization triggered by environmental factors.
Troubleshooting FAQs
Q1: My 4-hydroxypyrazole DMSO stock solution turned pink/brown after a month at room temperature. What happened? A: The color change indicates extended pi-conjugation, a hallmark of oxidative dimerization. DMSO is hygroscopic and absorbs atmospheric oxygen. When exposed to ambient light, photo-oxidation initiates radical formation, leading to C-C or C-O-C linked dimers[4]. Always store stocks in amber vials at -20°C or lower.
Q2: How do I analytically distinguish between dimerization and general degradation?
A: Perform an LC-MS analysis in negative ion mode. While monomeric 4-hydroxypyrazole will show an
Q3: I am running a high-throughput screening (HTS) assay. Can I add antioxidants to my storage buffer? A: Yes, but with caution. While adding 1 mM BHT (Butylated hydroxytoluene) or Ascorbic Acid will sacrificially scavenge radicals and protect your pyrazole, these additives can interfere with redox-sensitive biochemical assays. If your downstream assay is sensitive to antioxidants, rely entirely on physical storage controls (Argon sparging, metal chelation, and temperature control) rather than chemical additives.
Quantitative Storage Guidelines
To optimize the shelf-life of your 4-hydroxypyrazole libraries, adhere to the following empirically validated storage conditions.
| Storage Condition | Atmosphere | Solvent / Matrix | Additives | Light Exposure | Expected Shelf Life |
| Optimal (Long-Term) | Argon (Inert) | Dry, Degassed DMSO | None | Amber Glass (Dark) | > 24 Months at -80°C |
| Standard (Mid-Term) | Nitrogen | Standard DMSO | None | Amber Glass (Dark) | 6 Months at -20°C |
| Aqueous (Short-Term) | Argon sparged | Aqueous Buffer (pH 7.4) | 0.1 mM EDTA | Dark | 1-2 Weeks at 4°C |
| High-Risk (Avoid) | Ambient Air | Aqueous Buffer / DMSO | None | Clear Tube (Light) | < 48 Hours at 25°C |
Standard Operating Procedure (SOP): Preparation and Validation of Stable Stocks
This protocol provides a step-by-step methodology for preparing degradation-resistant stock solutions. Crucially, this protocol includes a self-validating control step to ensure your analytical methods are capable of detecting the specific dimeric impurities if your storage fails.
Phase 1: Solvent Preparation & Aliquoting
-
Solvent Degassing: Transfer anhydrous DMSO (or aqueous buffer) into a clean, dry Schlenk flask. Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen.
-
Chelation (Aqueous Only): If preparing an aqueous stock, add EDTA to a final concentration of 0.1 mM. This sequesters trace
and ions leached from glassware, which act as potent SET catalysts. -
Dissolution: Dissolve the 4-hydroxypyrazole powder in the degassed solvent to achieve the desired stock concentration (typically 10 mM). Perform this step under an Argon blanket.
-
Aliquot Distribution: Dispense the solution into single-use, amber glass HPLC vials. Avoid plastic microcentrifuge tubes for long-term storage, as plasticizers can leach and oxygen permeability is high.
-
Sealing and Storage: Purge the headspace of each vial with Argon, seal immediately with PTFE-lined caps, and transfer to a -80°C freezer.
Phase 2: System Self-Validation (The Forced Degradation Control)
To trust your storage protocol, you must prove that your analytical system can actually detect the dimer if it forms.
-
Spike a Control: Take one 100 µL aliquot of your newly prepared stock and deliberately spike it with 10 µM
and leave the cap off to expose it to ambient air and light for 24 hours at room temperature. -
LC-MS Analysis: Run both a pristine aliquot (stored at -80°C) and the degraded control through your LC-MS.
-
Validation Criteria:
-
The pristine sample must show >99% purity of the monomeric peak.
-
The spiked control must show the emergence of the
dimer peak. -
Causality Check: If the dimer peak appears in the control but not in the pristine stock, your storage conditions are successfully preventing trace-metal/oxygen-induced dimerization, and your analytical method is validated to detect it.
-
References
- Source: National Institutes of Health (NIH)
- Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms Source: ResearchGate URL
- The design, synthesis and evaluation of small-molecule inhibitors of signal transducer and activator of transcription 3 (STAT3)
- Source: Europa.
Sources
Validation & Comparative
A Researcher's Guide to Differentiating Pyrazole Isomers: 1H NMR Chemical Shifts of 1,3-Dimethyl-1H-pyrazol-4-ol vs. 1,3-Dimethyl-1H-pyrazol-5-ol
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of heterocyclic isomers is a non-negotiable prerequisite for advancing a compound. The constitutional isomers 1,3-dimethyl-1H-pyrazol-4-ol and 1,3-dimethyl-1H-pyrazol-5-ol present a classic analytical challenge where subtle differences in substituent placement lead to profoundly different chemical and spectroscopic properties. While they share the same molecular formula, their electronic environments are distinct, a fact that is unequivocally revealed by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
This guide provides an in-depth comparison of the ¹H NMR spectra of these two isomers. We will dissect the underlying principles governing their chemical shifts, present comparative data, and outline a robust experimental protocol for their unambiguous differentiation. A critical aspect of this analysis is the phenomenon of tautomerism in the 5-ol isomer, which is a pivotal factor in its spectral signature.
Part 1: Structural and Electronic Divergence
The positioning of the hydroxyl (-OH) group is the primary determinant of the divergent NMR spectra. In 1,3-dimethyl-1H-pyrazol-4-ol, the -OH group is bonded to a carbon atom (C4) situated between two other carbons, maintaining the aromaticity of the pyrazole ring. Conversely, 1,3-dimethyl-1H-pyrazol-5-ol has its -OH group attached to a carbon (C5) adjacent to a nitrogen atom. This arrangement facilitates keto-enol tautomerism, where the compound exists in a dynamic equilibrium with its more stable keto form, 1,3-dimethyl-3-pyrazolin-5-one.[1] This structural shift from an aromatic alcohol (the 'enol' form) to a non-aromatic ketone (the 'keto' form) is the most significant point of differentiation.
Part 2: Comparative ¹H NMR Spectral Analysis
The structural differences illustrated above translate directly into distinct ¹H NMR chemical shifts. The most telling distinction arises from the proton at the C4 position and the overall aromaticity of the ring.
-
1,3-Dimethyl-1H-pyrazol-4-ol : This molecule is aromatic. The electron-donating hydroxyl group at C4 influences the electron density of the entire ring. We expect to see a single proton signal in the aromatic region, corresponding to the C5-H.
-
1,3-Dimethyl-1H-pyrazol-5-ol : This isomer predominantly exists as its non-aromatic keto tautomer, 1,3-dimethyl-3-pyrazolin-5-one.[2][3] Consequently, its spectrum lacks a signal in the aromatic region. Instead, it displays a signal in the aliphatic region corresponding to the two protons of the C4-H₂ group.
The following table summarizes the expected and reported chemical shifts for the key protons in a common NMR solvent like deuterated chloroform (CDCl₃).
| Proton Assignment | 1,3-Dimethyl-1H-pyrazol-4-ol (Expected δ, ppm) | 1,3-Dimethyl-1H-pyrazol-5-ol (as 5-one tautomer) (δ, ppm) | Key Differentiator |
| Ring Proton | ~7.3 - 7.6 (s, 1H, C5-H ) | ~3.2 - 3.4 (s, 2H, C4-H₂ ) | Aromatic vs. Aliphatic Signal |
| N1-CH₃ | ~3.7 - 3.9 (s, 3H) | ~3.1 - 3.3 (s, 3H) | Downfield shift in the aromatic 4-ol |
| C3-CH₃ | ~2.1 - 2.3 (s, 3H) | ~2.0 - 2.2 (s, 3H) | Relatively similar chemical shift |
| OH Proton | Variable, broad singlet (disappears on D₂O exchange) | Absent | Presence confirmed by D₂O shake |
Note: Expected values for 1,3-dimethyl-1H-pyrazol-4-ol are estimated based on data from structurally similar pyrazoles, such as 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, and established substituent effects in aromatic systems.[4]
Dissecting the Chemical Shifts:
-
The Diagnostic Ring Proton: This is the most unambiguous point of comparison. The presence of a singlet signal between 7.3 and 7.6 ppm is definitive proof of the 4-ol isomer. Conversely, the appearance of a two-proton singlet between 3.2 and 3.4 ppm, characteristic of an isolated methylene group, confirms the presence of the 5-one tautomer.
-
N-Methyl (N1-CH₃) Signal: The N1-CH₃ protons of the 4-ol isomer are deshielded (shifted downfield) compared to the 5-one tautomer. This is because the nitrogen atom in the 4-ol is part of a fully aromatic system, which has a significant ring current effect. In the 5-one tautomer, the ring is no longer aromatic, leading to an upfield shift for the attached methyl group.
-
C-Methyl (C3-CH₃) Signal: The chemical shifts for the C3-CH₃ groups are expected to be more similar, as they are in a comparable position relative to the N-N bond in both structures. However, subtle differences may still be observed due to the overall change in the ring's electronic structure.
Part 3: A Self-Validating Experimental Protocol
To ensure trustworthy and reproducible results, a carefully designed experimental protocol is essential. This protocol includes a self-validating step (D₂O exchange) to confirm the identity of labile protons.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5]
-
Rationale: The choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is an excellent choice for ensuring the solubility of polar compounds and for observing hydroxyl protons, which often exchange more slowly in this solvent.[6]
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Rationale: This initial spectrum serves as the primary dataset for identifying the key diagnostic signals (aromatic C5-H or aliphatic C4-H₂).
-
-
Deuterium Oxide (D₂O) Exchange:
-
Remove the NMR tube from the spectrometer.
-
Add one drop (~20 µL) of D₂O to the sample.
-
Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.[5]
-
Rationale: This is a definitive test for exchangeable protons (like O-H). The deuterium from D₂O will replace the proton on the hydroxyl group. Since deuterium is not observed in ¹H NMR, the O-H signal will disappear.
-
-
Second Spectrum Acquisition:
-
Re-acquire the ¹H NMR spectrum using the same parameters as in Step 2.
-
-
Data Analysis and Interpretation:
-
For 1,3-dimethyl-1H-pyrazol-4-ol: Compare the two spectra. The broad singlet corresponding to the -OH proton in the first spectrum will be absent or significantly diminished in the second. The aromatic C5-H signal will remain unchanged.
-
For 1,3-dimethyl-1H-pyrazol-5-ol: The spectrum will show no significant change after the D₂O shake (other than the appearance of a residual HDO signal), confirming the absence of an -OH group and supporting its existence as the 5-one tautomer.
-
Conclusion
The differentiation of 1,3-dimethyl-1H-pyrazol-4-ol and 1,3-dimethyl-1H-pyrazol-5-ol by ¹H NMR spectroscopy is straightforward and unambiguous when the principles of chemical structure and tautomerism are understood. The key diagnostic features are the presence of an aromatic C-H proton for the 4-ol isomer versus an aliphatic CH₂ group for the 5-one tautomer. This primary observation, supported by the relative chemical shifts of the N-methyl groups and confirmed by a D₂O exchange experiment, provides a robust and reliable method for structural assignment, ensuring the scientific integrity of any research or development program that utilizes these important heterocyclic building blocks.
References
-
Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 3. Available at: [Link]
-
Abella, L., et al. (2008). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 46(10), 977-986. Available at: [Link]
-
Kappe, C. O., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. Available at: [Link]
-
Al-Azzawi, F. H., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]
-
PubChem. (n.d.). 1,3-dimethyl-1h-pyrazol-5-ol. Retrieved March 7, 2024, from [Link]
-
Braun, M., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(3), M620. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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- 2. 1,3-Dimethyl-5-pyrazolone(2749-59-9) 1H NMR spectrum [chemicalbook.com]
- 3. PubChemLite - 1,3-dimethyl-1h-pyrazol-5-ol (C5H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
Technical Comparison Guide: IR Characterization of 1,3-Dimethyl-1H-pyrazol-4-ol
The following technical guide provides an in-depth analysis of the infrared (IR) absorption characteristics of 1,3-dimethyl-1H-pyrazol-4-ol, structured for researchers in medicinal chemistry and structural analysis.
Executive Summary & Application Context
1,3-Dimethyl-1H-pyrazol-4-ol (CAS: 10199-61-8) is a critical heterocyclic scaffold in drug discovery, serving as a precursor for analgesic, anti-inflammatory, and psychoactive agents.[1] In synthetic workflows, its accurate characterization is pivotal for two reasons:
-
Regiochemical Verification: Distinguishing the 1,3-dimethyl isomer from the thermodynamically competitive 1,5-dimethyl byproduct formed during hydrazine cyclization.
-
Tautomeric Confirmation: Verifying the stable enol (aromatic) form against the potential keto-tautomer (pyrazolone), which dictates subsequent reactivity.
This guide defines the diagnostic IR fingerprints of the target molecule and objectively compares them against its primary structural alternatives.
Theoretical Framework: Vibrational Signature
The IR spectrum of 1,3-dimethyl-1H-pyrazol-4-ol is governed by the interplay between the electron-rich pyrazole ring and the hydrogen-bonding capability of the hydroxyl group.
Key Vibrational Modes
| Functional Group | Mode Type | Expected Wavenumber (cm⁻¹) | Diagnostic Significance |
| Hydroxyl (-OH) | Stretching ( | 3200–3400 (Broad) | Indicates intermolecular H-bonding.[2] A sharp peak at ~3600 cm⁻¹ appears only in dilute non-polar solution. |
| Methyl (C-H) | Stretching ( | 2920–2980 | Asymmetric and symmetric stretches of the |
| Pyrazole Ring | Stretching ( | 1580–1600 | Characteristic "breathing" modes of the aromatic heterocycle. |
| Enolic C-O | Stretching ( | 1220–1260 | Critical Marker. Confirms the C4-OH attachment and differentiates from non-oxygenated precursors. |
| Methyl | Bending ( | 1380–1460 | Symmetric "umbrella" mode (~1380) is highly specific for methyl groups. |
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule with its most common synthetic impurities and structural isomers.
Comparison A: Regioisomer Differentiation (1,3- vs. 1,5-Dimethyl)
During the condensation of hydrazine derivatives with diketones, a mixture of 1,3- and 1,5-dimethyl isomers is common.
| Feature | 1,3-Dimethyl-1H-pyrazol-4-ol (Target) | 1,5-Dimethyl-1H-pyrazol-4-ol (Alternative) | differentiation Logic |
| Steric Environment | Methyls are separated (meta-like). | Methyls are adjacent (ortho-like). | Steric strain in 1,5-isomer alters ring breathing modes. |
| Fingerprint Region | Distinct pattern at 800–1000 cm⁻¹ . | Shifted C-H out-of-plane bending. | The 1,5-isomer often shows shifted ring deformation bands due to steric crowding between N-Me and C5-Me. |
| C=N Stretch | ~1590 cm⁻¹ (Sharp). | ~1575–1585 cm⁻¹ (Often broader). | Electronic perturbation by the adjacent methyl in the 1,5-isomer lowers the C=N frequency slightly. |
Comparison B: Tautomeric Identification (Enol vs. Keto)
Pyrazol-4-ols can theoretically exist as 4-hydroxypyrazoles (enol) or pyrazol-4-ones (keto) .
-
Target State (Enol): 1,3-dimethyl-1H-pyrazol-4-ol is aromatic. The proton resides on the oxygen.
-
Alternative State (Keto): Disruption of aromaticity to form a carbonyl at C4.
Experimental Evidence:
-
Target (Enol): Shows strong
(3200-3400 cm⁻¹) and (~1250 cm⁻¹) .[2] -
Alternative (Keto): Would exhibit a strong
at 1650–1700 cm⁻¹ and absence of the broad OH band.
Experimental Protocol for IR Acquisition
To ensure reproducible data for comparative analysis, follow this standardized workflow.
Method: KBr Pellet Transmission
-
Rationale: Solid-state analysis is preferred to observe Hydrogen-bonding patterns clearly.
-
Step 1: Mix 1–2 mg of dry 1,3-dimethyl-1H-pyrazol-4-ol with ~100 mg of spectroscopic grade KBr.
-
Step 2: Grind to a fine powder (particle size < 2 µm) to minimize scattering (Christiansen effect).
-
Step 3: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Step 4: Acquire spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).
Method: ATR (Attenuated Total Reflectance)
-
Rationale: Rapid screening of raw synthesis products.
-
Note: Peak intensities may vary from transmission spectra; corrections for penetration depth may be required for quantitative comparison.
Visualization of Analytical Logic
Diagram 1: Spectral Decision Tree
This flow illustrates the logical process for confirming the identity of the target molecule against its isomers and tautomers.
Caption: Decision tree for distinguishing 1,3-dimethyl-1H-pyrazol-4-ol from keto-tautomers and regioisomers.
Diagram 2: Vibrational Mode Assignment
Visualizing the key atomic motions responsible for the diagnostic bands.
Caption: Mapping of functional groups to specific diagnostic IR absorption bands.
References
-
National Institute of Standards and Technology (NIST). 1,3-Dimethylpyrazole IR Spectrum Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
- El-Sheshtawy, H. S., et al. (2011). "Vibrational spectroscopic study and DFT calculations of pyrazole derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
PubChem. Compound Summary: 1,3-Dimethyl-1H-pyrazol-5-ol (Isomer Comparison). National Library of Medicine. Available at: [Link]
- Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press. (Foundational text for tautomerism in hydroxypyrazoles).
Sources
Comparative Guide: UV-Vis Spectroscopy of Pyrazol-4-ol vs. Pyrazol-5-ol
Executive Summary
In heterocyclic chemistry, the position of the hydroxyl group on the pyrazole ring dictates a fundamental divergence in electronic behavior. While pyrazol-4-ol behaves as a classic electron-rich aromatic system (phenol-like), pyrazol-5-ol functions as a dynamic "chameleon," existing in a complex tautomeric equilibrium with its keto-form (pyrazolinone).
This guide provides a technical comparison of their UV-Vis spectral fingerprints. The critical takeaway is that pyrazol-5-ol exhibits significant solvatochromism and pH-dependence due to keto-enol tautomerism , whereas pyrazol-4-ol displays a stable, characteristic aromatic absorption band. Distinguishing these isomers requires controlling solvent polarity and pH during spectral analysis.
Structural Basis of Spectral Differences
To interpret the spectra, one must understand the ground-state electronic structures. The UV-Vis absorption arises from
Electronic Comparison
-
Pyrazol-4-ol (The "Stable" Isomer):
-
Structure: The hydroxyl group is at the 4-position.
-
Aromaticity: The pyrazole ring retains full aromaticity. The -OH group acts as an auxochrome (electron donor), causing a bathochromic (red) shift compared to unsubstituted pyrazole, but the molecule remains predominantly in the enol form .
-
Spectral Expectation: A single, sharp absorption band in the 220–230 nm range (in ethanol).
-
-
Pyrazol-5-ol (The "Dynamic" Isomer):
-
Structure: The hydroxyl group is at the 5-position (adjacent to the NH).
-
Tautomerism: This molecule is rarely a simple "pyrazol-5-ol." It exists in equilibrium between the OH-form (aromatic), the NH-form (pyrazolinone), and the CH-form (non-aromatic).
-
Spectral Expectation: Broad or multiple bands. The loss of aromaticity in the CH-form (keto) disrupts the
-system, significantly altering the and extinction coefficient ( ).
-
Tautomeric Pathways Visualization
The following diagram illustrates the stability of the 4-isomer versus the volatility of the 5-isomer.
Figure 1: Tautomeric landscapes. Pyrazol-4-ol remains locked in the aromatic enol state, while Pyrazol-5-ol cycles through three distinct forms depending on solvent polarity.
Spectral Performance & Data Comparison
The following data summarizes the spectral characteristics observed in polar protic solvents (e.g., Methanol/Ethanol).
Comparative Data Table
| Feature | Pyrazol-4-ol | Pyrazol-5-ol (Pyrazolone) |
| Primary | 222 – 228 nm | 245 – 260 nm (Enol/NH-form) |
| Secondary Band | Absent or weak shoulder | ~300 – 320 nm (Keto/CH-form dependent) |
| Molar Absorptivity ( | High (> 8,000 | Variable (Solvent dependent) |
| Solvatochromism | Minimal (Stable spectrum) | Significant (Band shifts >20 nm) |
| pH Sensitivity | Standard Phenolic shift (Red shift in base) | Complex (Tautomeric ratio changes with pH) |
| Key Transition | Mixed |
Solvent Effects (Solvatochromism)
-
Non-Polar Solvents (e.g., Cyclohexane):
-
Pyrazol-5-ol: Favors the CH-form (non-aromatic ketone). You may observe a weak
transition from the carbonyl group around 300 nm. -
Pyrazol-4-ol: Remains in the enol form; spectrum is largely unchanged.
-
-
Polar Solvents (e.g., Methanol, Water):
-
Pyrazol-5-ol: Hydrogen bonding stabilizes the zwitterionic NH-form or OH-form . This restores some conjugation, shifting the
to shorter wavelengths (hypsochromic shift) compared to the CH-form, but often broader due to rapid exchange.
-
Experimental Protocol: Validated Workflow
To reliably distinguish these isomers, a single scan is insufficient.[1] You must employ a pH-Differential Scan . This protocol ensures that you are observing the intrinsic molecular properties rather than artifacts of trace acidity/basicity in the solvent.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).
-
Buffers: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), Phosphate Buffer (pH 7.0).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
Step-by-Step Methodology
-
Baseline Correction: Perform a baseline scan with pure methanol in both sample and reference cuvettes.
-
Stock Preparation: Dissolve 1 mg of sample in 10 mL methanol. Sonicate to ensure complete dissolution (crucial for 5-ol which can form dimers).
-
Neutral Scan: Dilute to ~10 µM. Record spectrum (200–400 nm).
-
Acidic Scan: Add 20 µL of 0.1 M HCl to the cuvette. Mix and rescan.
-
Observation: Pyrazol-4-ol will show minimal change (protonation of ring N may cause slight shift). Pyrazol-5-ol may shift equilibrium toward the CH-form.[2]
-
-
Basic Scan: Add 40 µL of 0.1 M NaOH (to neutralize acid and make basic). Mix and rescan.
-
Observation:Pyrazol-4-ol will form the anion (phenolate-like), causing a distinct Red Shift (Bathochromic) of 10–20 nm and hyperchromic effect (increased intensity).
-
Workflow Diagram
Figure 2: pH-Differential Scanning Protocol. This workflow isolates electronic transitions from tautomeric artifacts.
Applications & Implications
Understanding these spectral differences is vital for downstream applications:
-
Drug Design (Scaffold Stability):
-
If your UV spectrum shows shifting baselines or broad "humps" in varying solvents, you likely have the 5-isomer . This instability can be a liability in drug formulation (polymorphism issues).
-
The 4-isomer is preferred for stable, static binding pockets due to its consistent aromatic profile.
-
-
Dye Synthesis:
-
The pyrazol-5-ol (keto form) contains a reactive methylene group (
). This is the active site for coupling with diazonium salts to form Azo Dyes (e.g., Tartrazine). The UV spectrum of the starting material (250 nm) will vanish and be replaced by a visible band (400–500 nm) upon coupling. -
Pyrazol-4-ol lacks this reactive methylene and will not easily form azo dyes under standard conditions.
-
References
-
Elguero, J., et al. (2000). Tautomerism of Pyrazoles and Related Derivatives.[1][2][3] Advances in Heterocyclic Chemistry.
-
Katritzky, A. R., & Karelson, M. (1991). Prototropic Tautomerism of Heteroaromatic Compounds.[1] Heterocycles.[4][5][6]
-
Kiliç, H. (2008).[7] Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives.[7] Spectrochimica Acta Part A. [7]
-
Shimadzu Corp. (2023). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[8]
-
National Institutes of Health (NIH). (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.[6]
Sources
- 1. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. tandfonline.com [tandfonline.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the HPLC Retention Times of Dimethylpyrazole Isomers
For researchers, synthetic chemists, and drug development professionals working with pyrazole derivatives, the separation of constitutional isomers like dimethylpyrazoles presents a significant analytical challenge. Their identical mass and often similar physicochemical properties necessitate a nuanced approach to chromatographic separation. This guide provides an in-depth comparison of the expected High-Performance Liquid Chromatography (HPLC) retention behavior of four common dimethylpyrazole isomers: 1,3-, 1,5-, 3,4-, and 3,5-dimethylpyrazole.
The separation of these isomers is critical for ensuring the purity of active pharmaceutical ingredients (APIs), for the accurate monitoring of chemical reactions, and for the isolation of specific isomers for further study. Due to subtle differences in their molecular structure, each isomer exhibits unique interactions with both the stationary and mobile phases in a chromatographic system, leading to differences in their retention times.
This guide will delve into the underlying principles governing the separation of these isomers by reversed-phase HPLC, propose a predicted elution order based on their physicochemical properties, and provide a detailed experimental protocol for their analysis.
The Challenge of Isomer Separation
Constitutional isomers, such as the dimethylpyrazoles, possess the same molecular formula (C₅H₈N₂) but differ in the connectivity of their atoms. These subtle structural variations can lead to differences in polarity, hydrophobicity, and the ability to participate in secondary interactions with the stationary phase, all of which influence chromatographic retention. In reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, less polar compounds are retained longer.
Physicochemical Properties and Predicted Elution Order
The retention of a compound in reversed-phase HPLC is primarily governed by its hydrophobicity, which is often estimated by its octanol-water partition coefficient (LogP). A higher LogP value generally corresponds to greater hydrophobicity and, consequently, a longer retention time. Additionally, the basicity of the molecule, represented by the pKa of its conjugate acid, can play a significant role, especially when the mobile phase pH is near the pKa.
Below is a summary of the key physicochemical properties for the four dimethylpyrazole isomers and a predicted elution order based on these properties under typical reversed-phase conditions.
| Isomer | Structure | LogP | pKa (Conjugate Acid) | Predicted Elution Order |
| 3,4-Dimethylpyrazole |
Note: The LogP and pKa values are sourced from various databases and may be experimental or predicted. The predicted elution order is based on the general principle that higher LogP values lead to longer retention in reversed-phase HPLC.
The rationale for the predicted elution order is as follows:
-
3,4-Dimethylpyrazole is expected to be the most polar and least retained isomer due to its lower LogP value.
-
1,5-Dimethylpyrazole and 1,3-Dimethylpyrazole have intermediate and similar predicted polarities. Their exact elution order may be influenced by subtle differences in their interaction with the stationary phase.
-
3,5-Dimethylpyrazole has the highest LogP value, indicating it is the most hydrophobic of the four isomers and is therefore predicted to have the longest retention time.
Experimental Protocol for HPLC Analysis
This section provides a robust, step-by-step methodology for the separation and analysis of dimethylpyrazole isomers using reversed-phase HPLC. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for method development.[5]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Dimethylpyrazole isomer standards (1,3-, 1,5-, 3,4-, and 3,5-dimethylpyrazole)
-
Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-50% B (linear gradient)
-
15-17 min: 50% B
-
17-18 min: 10% B (return to initial conditions)
-
18-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for pyrazoles)
-
Injection Volume: 10 µL
Sample Preparation
-
Prepare individual stock solutions of each dimethylpyrazole isomer at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a mixed standard solution containing all four isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions with the mobile phase A.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of dimethylpyrazole isomers.
Analysis of Expected Results
Based on the proposed HPLC method and the physicochemical properties of the isomers, we can anticipate the following outcomes:
-
Separation: The gradient elution should provide adequate separation of the four isomers.
-
Retention Times: The retention times are expected to follow the predicted elution order, with 3,4-dimethylpyrazole eluting first and 3,5-dimethylpyrazole eluting last.
-
Peak Shape: The use of an acidic mobile phase modifier (formic acid) will help to ensure good peak shapes by keeping the basic pyrazole nitrogens protonated.
Alternative Separation Strategies: HILIC
For highly polar isomers that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, such as acetonitrile, and a small amount of water.[6] In HILIC, more polar compounds are more strongly retained. Therefore, the elution order of the dimethylpyrazole isomers would be expected to be the reverse of that observed in reversed-phase HPLC.
Conclusion
The successful separation of dimethylpyrazole isomers by HPLC is a critical task in many areas of chemical research and development. By understanding the interplay between the isomers' physicochemical properties and the chromatographic conditions, a robust and reliable analytical method can be developed. This guide provides a comprehensive framework for achieving this separation, from the theoretical prediction of elution order to a detailed experimental protocol. While the predicted elution order serves as a strong starting point, empirical verification through the described experimental protocol is essential for confirming the retention behavior of these challenging isomers in a specific chromatographic system.
References
-
Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
1,5-Dimethylpyrazole | SIELC Technologies. (2018, May 16). Retrieved from [Link]
-
3,5-dimethyl pyrazole, 67-51-6. (n.d.). The Good Scents Company. Retrieved from [Link]
-
3,4-Dimethylpyrazole phosphate Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]
-
3,5-Dimethylpyrazole | SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6). (n.d.). Cheméo. Retrieved from [Link]
-
3,5-Dimethylpyrazole | C5H8N2 | CID 6210. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of 1H-Pyrazole, 1,5-dimethyl- (CAS 694-31-5). (n.d.). Cheméo. Retrieved from [Link]
-
1,5-Dimethylpyrazole | C5H8N2 | CID 136502. (n.d.). PubChem. Retrieved from [Link]
-
3,4-dimethyl-1H-pyrazole | C5H8N2 | CID 137735. (n.d.). PubChem. Retrieved from [Link]
-
1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847. (n.d.). PubChem. Retrieved from [Link]
-
1H-Pyrazole, 1,3-dimethyl- | C5H8N2 | CID 79096. (n.d.). PubChem. Retrieved from [Link]
-
3,5-Dimethylpyrazole. (n.d.). Wikipedia. Retrieved from [Link]
-
3,5-DMP (3,5 DIMETHYLPYRAZOLE). (n.d.). Ataman Kimya. Retrieved from [Link]
-
1,3-Dimethyl-1H-pyrazole. (2024, April 9). ChemBK. Retrieved from [Link]
-
HILIC. (n.d.). Dr. Maisch. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Omega. Retrieved from [Link]
-
1,5-dimethylpyrazole (C5H8N2). (n.d.). PubChemLite. Retrieved from [Link]
-
1H-Pyrazole, 1,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
3,4-Dimethylpyrazole phosphate | C5H11N2O4P | CID 11446863. (n.d.). PubChem. Retrieved from [Link]
-
3,5-Dimethylpyrazole. (n.d.). NIST WebBook. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Omega. Retrieved from [Link]
-
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque. Retrieved from [Link]
-
-
3, 4-Dimethylpyrazole Phosphate (DMPP) CAS 202842-98-6. (n.d.). AHH Chemical. Retrieved from [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC. Retrieved from [Link]
-
1,3-Dimethylpyrazole - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Validation of 1,3-dimethyl-1H-pyrazol-4-ol purity using elemental analysis
Title: Validation of 1,3-Dimethyl-1H-pyrazol-4-ol Purity: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques
Executive Summary & The Pyrazole Context
1,3-dimethyl-1H-pyrazol-4-ol (CAS: 85985-66-6)[1] is a highly versatile pyrazole derivative utilized as a core pharmacophore in medicinal chemistry and drug development. Because the pyrazole ring readily participates in hydrogen bonding and metal coordination, newly synthesized batches are highly susceptible to retaining inorganic salts, moisture, and catalytic residues.
While modern laboratories heavily rely on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for structural elucidation, these techniques are fundamentally flawed when determining absolute bulk purity. They are "relative" techniques—often blind to radio-silent inorganic salts and non-UV-absorbing contaminants. To establish absolute mass balance and validate the integrity of active pharmaceutical ingredients (APIs), Organic Elemental Analysis (OEA)—specifically CHNS/O combustion analysis—remains the gold standard[2].
The Causality of Analytical Choice: Why CHNS/O?
In synthetic chemistry, proving that a compound is >99% pure by HPLC-UV only proves that 99% of the UV-active species belong to the target compound. If a 100 mg sample of 1,3-dimethyl-1H-pyrazol-4-ol contains 10 mg of NaCl (a byproduct of a neutralization step), HPLC and 1H-NMR will completely miss it.
CHNS/O analysis solves this through total combustion. If 10% of the sample is an inorganic salt, the total mass of Carbon, Hydrogen, and Nitrogen detected will be exactly 10% lower than the theoretical calculation. This mass-balance discrepancy instantly flags the impurity. For this reason, major peer-reviewed journals and regulatory bodies require experimental CHN values to fall within ±0.4% of theoretical values to confirm >95% bulk purity[3].
Comparative Performance: CHNS vs. Orthogonal Alternatives
To build a robust, self-validating analytical profile, CHNS must be compared and combined with orthogonal techniques.
| Analytical Technique | Primary Output | Strengths | Weaknesses |
| CHNS/O Elemental Analysis | Absolute mass fraction (% C, H, N, O) | Detects "radio-silent" inorganic salts; provides absolute bulk purity[4]. | Destructive; requires highly precise micro-weighing; sensitive to ambient moisture. |
| 1H / 13C NMR | Molecular structure & proton environments | Non-destructive; identifies structural isomers and organic impurities. | Blind to inorganic salts; poor sensitivity for trace impurities (<1%). |
| HPLC-UV | Chromatographic purity (Peak Area %) | High sensitivity for UV-active impurities; easily automated. | Misses non-UV absorbing compounds; relative purity only. |
| ICP-MS (USP <232>) | Trace elemental impurities (ppm/ppb) | Extreme sensitivity for heavy metals (Pb, As, Cd, Hg)[5]. | Does not quantify bulk organic elements (C, H, N, O); high operational cost. |
Theoretical Framework for 1,3-Dimethyl-1H-pyrazol-4-ol
Before conducting the analysis, the theoretical mass fractions must be established based on the empirical formula.
-
Empirical Formula: C5H8N2O
-
Molar Mass: 112.13 g/mol
| Element | Atomic Mass | Atoms | Total Mass | Theoretical % | Acceptable Range (±0.4%)[3] |
| Carbon (C) | 12.011 | 5 | 60.055 | 53.56% | 53.16% – 53.96% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 7.19% | 6.79% – 7.59% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 24.98% | 24.58% – 25.38% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 14.27% | 13.87% – 14.67% |
Senior Application Scientist Insight: The hydroxyl (-OH) group on the pyrazole ring makes this compound moderately hygroscopic. If the sample absorbs ambient moisture (H₂O), the experimental %O and %H will artificially inflate, while %C and %N will systematically depress. Vacuum drying the sample prior to analysis is a strict prerequisite to prevent false-negative purity results.
Self-Validating Experimental Protocol for CHNS Analysis
A reliable CHNS protocol must be a closed-loop, self-validating system. The following methodology ensures traceability and eliminates matrix interferences.
Step 1: Calibration and Blanking (System Validation)
-
Causality: The system must prove it is free of residual atmospheric nitrogen and carbon buildup.
-
Run 3 empty tin capsules as blanks. The system automatically subtracts this baseline.
-
Weigh 1.5 mg of a certified reference material (e.g., Sulfanilamide, C6H8N2O2S)[4]. Calculate the K-factor (response factor) for C, H, N, and S. The K-factor variance must be <1% before proceeding.
Step 2: Micro-Weighing the Pyrazole
-
Causality: Combustion analyzers measure absolute gas volumes. An error of 0.01 mg in weighing a 1.00 mg sample results in a catastrophic 1% error in elemental composition, failing the ±0.4% threshold.
-
Using an ultra-microbalance (resolution ±0.1 µg)[4], accurately weigh 1.500 - 2.000 mg of vacuum-dried 1,3-dimethyl-1H-pyrazol-4-ol into a tin capsule. Fold and seal tightly to exclude trapped air.
Step 3: Flash Combustion
-
Causality: The tin capsule creates an exothermic flash, temporarily driving the local temperature to ~1800°C. This ensures the complete breakdown of the resilient pyrazole N-N bonds into CO₂, H₂O, NOₓ, and N₂.
-
Drop the capsule into the combustion reactor heated to 1000°C under a dynamic pulse of pure O₂[2].
Step 4: Catalytic Reduction
-
Causality: Copper serves a dual purpose. It scavenges any surviving excess O₂ (which would otherwise damage the GC column) and quantitatively reduces all NOₓ species back to N₂ gas, ensuring accurate total nitrogen quantification.
-
The carrier gas (Helium) sweeps the combustion products through a reduction furnace packed with elemental Copper at 650°C.
Step 5: GC Separation and TCD Detection
-
The gas mixture (N₂, CO₂, H₂O) enters a specialized Gas Chromatography column. As each gas elutes, a Thermal Conductivity Detector (TCD) measures the signal. The software integrates the peak areas against the K-factor calibration to yield absolute mass percentages.
Visualizing the Analytical Ecosystem
Sequential orthogonal workflow for validating the absolute purity of synthesized organic compounds.
Mechanistic pathway of CHNS analysis from sample introduction to thermal conductivity detection.
Trace Elemental Impurities: The ICP-MS Complement
While CHNS analysis validates bulk organic purity, it does not identify which specific inorganic elements are present if a sample fails. If the CHNS analysis reveals a depressed carbon content, orthogonal testing via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required. Following USP <232> and <233> guidelines, ICP-MS can quantify trace heavy metal catalysts (e.g., Pd, Pt, Ru) down to parts-per-trillion (ppt) levels[5]. Together, CHNS and ICP-MS form a complete elemental profile of the pharmaceutical ingredient.
References
-
VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.[Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). Elemental analysis: an important purity control but prone to manipulations. DOI: 10.1039/D1QI01379C. [Link]
-
National Institutes of Health (PMC). An International Study Evaluating Elemental Analysis. PMC8127530. [Link]
-
Agilent Technologies. Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.[Link]
Sources
- 1. 1,3-Dimethyl-1H-pyrazol-4-ol | 85985-66-6 [sigmaaldrich.com]
- 2. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 5. agilent.com [agilent.com]
Structural Elucidation of 1,3-Dimethyl-1H-pyrazol-4-ol: A Comparative NMR Guide
Content Type: Technical Comparison Guide Subject: 1,3-dimethyl-1H-pyrazol-4-ol (CAS: Varies by salt/form, Generic Scaffold) Alternative: 1,5-dimethyl-1H-pyrazol-4-ol (Regioisomer) Techniques: 2D NMR (HMBC, HSQC, NOESY)
Executive Summary: The Regioisomer Challenge
In the synthesis of substituted pyrazoles—specifically through the condensation of methylhydrazine with diketones or equivalent electrophiles—the formation of regioisomers is a persistent challenge. For 1,3-dimethyl-1H-pyrazol-4-ol , the primary impurity is its isomer, 1,5-dimethyl-1H-pyrazol-4-ol .
While Mass Spectrometry (MS) cannot distinguish these isomers (identical
This guide outlines the specific spectral fingerprints that distinguish the target 1,3-isomer from the 1,5-alternative , providing a self-validating protocol for structural assignment.
Structural Context & Numbering
To interpret the spectra correctly, standard pyrazole numbering is applied:
-
Position 1 (N1): N-Methyl group (The "anchor").
-
Position 3 (C3): C-Methyl group (Target) vs. Proton (Alternative).
-
Position 4 (C4): Hydroxyl group (-OH).
-
Position 5 (C5): Proton (Target) vs. C-Methyl group (Alternative).
| Feature | Target: 1,3-Dimethyl | Alternative: 1,5-Dimethyl |
| N1 Substituent | Methyl | Methyl |
| C3 Substituent | Methyl | Proton |
| C4 Substituent | Hydroxyl | Hydroxyl |
| C5 Substituent | Proton | Methyl |
Experimental Protocol
Sample Preparation
The hydroxyl proton at C4 is exchangeable. To ensure visibility of all correlations and prevent peak broadening, DMSO-d6 is the required solvent.
-
Solvent: DMSO-d6 (99.9% D)
-
Concentration: 10–15 mg in 600 µL.
-
Temperature: 298 K (25°C). Note: If -OH broadening occurs, lower temp to 280 K.
Acquisition Parameters
-
1H NMR: 16 scans, relaxation delay (d1) ≥ 2.0s to ensure accurate integration of methyl singlets.
-
HSQC (Multiplicity-Edited): Distinguishes CH/CH3 (positive) from CH2 (negative).
-
HMBC: Optimized for long-range coupling (
). Critical for observing N-Me to Ring Carbon correlations.
Comparative Spectral Analysis
1H NMR (Proton) Overview
Both isomers display three distinct singlets (excluding -OH). The chemical shift differences are subtle and solvent-dependent, making 1D NMR unreliable for de novo identification without a reference standard.
-
N-Me:
3.6 – 3.8 ppm (Singlet) -
C-Me:
2.0 – 2.2 ppm (Singlet) -
Ring Proton:
7.0 – 7.5 ppm (Singlet)
HSQC: The Direct Attachment Filter
HSQC establishes the direct "identity" of the carbons.
-
1,3-Isomer (Target):
-
The Ring Proton (
~7.2) correlates to a Methine Carbon (CH) at ~125-130 ppm.
-
-
1,5-Isomer (Alternative):
-
The Ring Proton (
~7.2) correlates to a Methine Carbon (CH) at ~135-140 ppm (Position 3).
-
Differentiation is still weak here because both have one CH. We need to know WHERE that CH is located relative to the Nitrogen.
HMBC: The Definitive "Killer Application"
HMBC (Heteronuclear Multiple Bond Correlation) visualizes 2-3 bond couplings. The N-Methyl protons are the key probe.
Scenario A: The Target (1,3-Dimethyl-1H-pyrazol-4-ol)
-
N-Me Correlation: The N-Me protons (
3.7) show a strong HMBC correlation to C5 . -
C5 Character: From HSQC, we know C5 is a CH (Methine) .
Scenario B: The Alternative (1,5-Dimethyl-1H-pyrazol-4-ol)
-
N-Me Correlation: The N-Me protons (
3.7) show a strong HMBC correlation to C5 . -
C5 Character: From HSQC, we know C5 is a Quaternary Carbon (bonded to the C-Methyl).
Data Summary Table
| Spectral Feature | 1,3-Dimethyl-1H-pyrazol-4-ol | 1,5-Dimethyl-1H-pyrazol-4-ol | Differentiation Logic |
| N-Me HMBC Target | Correlates to C5 (CH) | Correlates to C5 (C-quat) | PRIMARY PROOF |
| Ring Proton Loc. | Position 5 (Adjacent to N1) | Position 3 (Adjacent to N2) | Verified by NOESY |
| NOESY (N-Me) | Strong cross-peak to Ring Proton (H5) | Strong cross-peak to C-Methyl (H5-Me) | Secondary Proof |
| C4 Shift | Non-diagnostic |
Decision Logic Pathway (Visualization)
The following diagram illustrates the self-validating workflow to assign the regioisomer using the data described above.
Caption: Logic flow for distinguishing pyrazole regioisomers using N-Methyl HMBC correlations.
Advanced Verification: NOESY/ROESY
If HMBC signals are ambiguous due to relaxation times, 1D NOESY (Nuclear Overhauser Effect Spectroscopy) serves as a robust backup.
-
Experiment: Irradiate the N-Methyl singlet (
~3.7 ppm). -
Observation:
-
1,3-Isomer: You will see a strong NOE enhancement of the Ring Proton (H5) . (Distance < 3Å).
-
1,5-Isomer: You will see a strong NOE enhancement of the C-Methyl group . The Ring Proton (H3) is too far away (> 5Å) to show enhancement.
-
References
-
Claramunt, R. M., et al. (1991). Carbon-13 NMR spectroscopy of pyrazoles.Magnetic Resonance in Chemistry , 29(S1), S83-S90. Link
- Foundational text on pyrazole carbon shifts and substituent effects.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. Link
- Authoritative source for HMBC/HSQC pulse sequence parameters.
-
Alkorta, I., & Elguero, J. (2020). Tautomerism and NMR Spectroscopy of Azoles.Molecules , 25(10), 2345. Link
- Detailed analysis of N-methyl
-
Foces-Foces, C., et al. (2000). Structure and tautomerism of 4-hydroxypyrazoles.Journal of the Chemical Society, Perkin Transactions 2 . Link
- Specific structural data regarding the 4-hydroxy substitution p
Safety Operating Guide
1,3-Dimethyl-1H-pyrazol-4-ol proper disposal procedures
This comprehensive technical guide outlines the operational safety, waste segregation, and regulatory disposal methodologies for 1,3-Dimethyl-1H-pyrazol-4-ol . Designed for researchers and drug development professionals, this document synthesizes chemical causality with self-validating safety protocols to ensure compliance with environmental and occupational health standards.
Chemical Profile & Hazard Causality
1,3-Dimethyl-1H-pyrazol-4-ol is a nitrogen-rich heterocyclic building block frequently utilized in organic synthesis and pharmaceutical development. Understanding its structural properties is critical for predicting its behavior during waste management.
Causality of Hazards: The pyrazole ring contains two adjacent nitrogen atoms, which imparts significant stability to the molecule. The addition of methyl groups at the 1 and 3 positions increases its lipophilicity, while the hydroxyl group at the 4-position allows for hydrogen bonding. This specific structural combination enables the molecule to easily cross biological membranes and interact with cellular targets. Consequently, it is harmful if swallowed (H302) and acts as a localized, severe irritant to the skin, eyes, and respiratory tract (H315, H319, H335)[1].
Furthermore, the thermal decomposition of this nitrogen-rich heterocycle generates highly toxic nitrogen oxides (NOx). Therefore, environmental release or standard municipal disposal is strictly prohibited; it must be processed via high-temperature chemical incineration equipped with an afterburner and scrubber[2].
Quantitative Chemical & Hazard Data
| Property / Metric | Value / Specification |
|---|---|
| Chemical Name | 1,3-Dimethyl-1H-pyrazol-4-ol |
| CAS Number | 85985-66-6 |
| Molecular Formula | C5H8N2O |
| Purity | ≥97%[1] |
| GHS Hazard Codes | H302, H315, H319, H335[1] |
| Signal Word | Warning (GHS07)[1] |
| Physical Form | Solid (Powder)[1] |
| Disposal Classification | Non-Halogenated Organic Waste / Toxic Characteristic[3] |
Waste Management Workflow
The following diagram illustrates the logical progression of 1,3-Dimethyl-1H-pyrazol-4-ol from the point of waste generation through to final EPA-compliant destruction.
Workflow for the segregation and EPA-compliant disposal of 1,3-Dimethyl-1H-pyrazol-4-ol waste.
Self-Validating Disposal Methodologies
To guarantee safety and regulatory compliance, every operational step must include a self-validation mechanism. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Routine Liquid Waste Management (Solvent Mixtures)
Because pyrazoles require sustained high temperatures to break the stable nitrogen ring, dissolving the chemical in a combustible solvent (e.g., methanol, ethanol) acts as a fuel source, ensuring the incinerator reaches the necessary temperature to completely oxidize the compound[2].
-
Solvent Compatibility Verification:
-
Action: Before adding the pyrazole solution to a bulk waste carboy, verify that the primary solvent is compatible with the carboy's existing contents.
-
Causality: Mixing incompatible solvents (e.g., adding an oxidizer to an organic solvent) can cause catastrophic exothermic reactions or off-gassing.
-
Self-Validation: Perform a 1 mL pilot mix in a watch glass inside a fume hood. Observe for 5 minutes; if no heat, bubbling, or phase separation occurs, proceed.
-
-
Dissolution Confirmation:
-
Action: Ensure the solid is completely dissolved in the combustible solvent.
-
Causality: Undissolved solids create sludge in bulk containers, which complicates pumping and atomization during the incineration process.
-
Self-Validation: Shine a light through the flask. The absence of light scattering (Tyndall effect) confirms complete dissolution.
-
-
Transfer and Manifesting:
-
Action: Transfer the solution into the "Liquid Non-Halogenated Organic Waste" container using a dedicated funnel.
-
Self-Validation: The volume added must mathematically match the new total volume recorded on the waste manifest, ensuring accurate reporting to the Treatment, Storage, and Disposal Facility (TSDF).
-
Protocol B: Routine Solid Waste Management (Powders & Consumables)
-
Segregation:
-
Action: Place contaminated weighing paper, pipette tips, and residual powder into a designated solid hazardous waste bag.
-
Self-Validation: Cross-reference the waste container label against the chemical's SDS to confirm it is designated for "Toxic/Irritant Solid Waste" before depositing.
-
-
Containment:
-
Action: Seal the primary bag and place it inside a secondary rigid container.
-
Causality: Double containment prevents the aerosolization of the fine, irritating powder during transit.
-
Self-Validation: Invert the sealed primary bag gently; if no powder or air escapes, a hermetic seal is confirmed.
-
Protocol C: Spill Response & Decontamination
-
Isolation and PPE Verification:
-
Action: Evacuate non-essential personnel. Don fresh nitrile gloves, safety goggles, and a lab coat.
-
Self-Validation: Perform a visual and tactile inspection of gloves for micro-tears before entering the spill zone.
-
-
Containment & Collection:
-
Action: Sweep up solid material using a static-free brush and dustpan. Do not use a vacuum.
-
Causality: Standard vacuums lack HEPA filtration for fine chemical powders. The exhaust will aerosolize the pyrazole irritant, spreading the respiratory hazard (H335) throughout the laboratory.
-
Self-Validation: Shine a bright white light at a low angle across the floor. The lack of shadows or glints confirms all micro-particles have been collected.
-
-
Decontamination:
-
Action: Wash the spill area with a mild detergent and water, absorbing the wash liquid with inert materials. Dispose of all cleanup materials as solid hazardous waste.
-
Regulatory Compliance & Accumulation Limits
Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly identified, categorized, and stored prior to disposal[4]. While 1,3-Dimethyl-1H-pyrazol-4-ol is not specifically P- or U-listed, it falls under characteristic waste due to its toxicity and irritant properties[3].
Facilities must strictly adhere to accumulation time limits, which are dictated by the total volume of hazardous waste the facility generates per month[5].
EPA Hazardous Waste Generator Accumulation Limits
| Generator Category | Generation Rate (per month) | Max On-Site Accumulation Time | Max Accumulation Volume |
|---|---|---|---|
| Very Small (VSQG) | ≤ 100 kg | No strict federal time limit | ≤ 1,000 kg |
| Small (SQG) | 100 kg to 1,000 kg | 180 days (270 if >200 miles) | ≤ 6,000 kg |
| Large (LQG) | ≥ 1,000 kg | 90 days | No limit |
Note: Always verify local state regulations, as state-level environmental agencies (e.g., California DTSC, Indiana IDEM) may enforce stricter accumulation timelines than the federal EPA baseline.
References
-
U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste". URL: [Link]
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". URL: [Link]
-
U.S. Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators". URL: [Link]
Sources
Personal protective equipment for handling 1,3-Dimethyl-1H-pyrazol-4-ol
As a pyrazole derivative frequently utilized in drug discovery and agricultural chemistry, 1,3-Dimethyl-1H-pyrazol-4-ol (CAS: 85985-66-6) presents specific handling challenges due to its physical state and hazard profile. This guide synthesizes mechanistic hazard data with field-proven logistical protocols to provide drug development professionals with a self-validating framework for safe handling, spill response, and disposal.
Mechanistic Hazard Profile & Causality
Understanding why a chemical is hazardous is the first step in designing an effective defense. 1,3-Dimethyl-1H-pyrazol-4-ol is a solid at room temperature and carries three primary Global Harmonized System (GHS) warnings[1]:
-
H302 (Harmful if swallowed): Ingestion of the solid or its dust can lead to systemic absorption.
-
H315 (Causes skin irritation): The compound can interact with the epidermal layer, causing localized inflammation.
-
H319 (Causes serious eye irritation): Direct contact with the ocular mucous membranes can cause severe irritation and potential corneal damage.
Causality Insight: Because this compound is a solid, the primary vector for accidental exposure during routine laboratory operations (e.g., weighing, transferring) is the generation of invisible, airborne dust particulates. Personal Protective Equipment (PPE) and engineering controls must therefore be specifically tailored to mitigate particulate aerosolization and prevent direct physical deposition on the skin or eyes.
Quantitative Safety & PPE Matrix
Do not rely on standard safety glasses when handling irritating powders. The following table summarizes the quantitative metrics of the required PPE, the causality behind the choice, and the self-validation mechanism to ensure the equipment is functioning correctly.
| Hazard Vector | Required PPE / Control | Quantitative Metric | Causality & Self-Validation |
| Airborne Dust | Chemical Fume Hood | 80–120 fpm face velocity; Work > 6 inches inside hood | Prevents inhalation of H302/H315 particulates. Validation: Magnehelic gauge verification prior to opening the container. |
| Ocular Exposure | Chemical Splash Goggles | 0 mm gap between goggles and face | Solid particulates easily bypass standard open-sided glasses. Validation: Visual/tactile check of an unbroken seal against the face. |
| Dermal Contact | Nitrile Gloves & Lab Coat | ≥ 4 mil glove thickness | Provides a robust physical barrier against solid deposition. Validation: Inspect gloves for tears; inside-out doffing traps residue. |
| Accidental Spill | Wet-Wipe Cleanup | Valid for < 100g (minor spills) | Prevents aerosolization of the solid irritant. Validation: Complete absence of airborne dust during the cleanup process. |
Operational Workflow: Step-by-Step Methodology
To maintain scientific integrity and operational safety, follow this self-validating workflow when handling 1,3-Dimethyl-1H-pyrazol-4-ol.
Phase 1: Pre-Operation & Containment Verification
-
Verify Containment: Turn on the chemical fume hood. Validate containment by checking the airflow monitor (must read between 80-120 fpm).
-
Clear Workspace: Remove unnecessary equipment from the hood to prevent airflow turbulence and minimize cross-contamination risks.
-
Don PPE: Equip chemical splash goggles (indirect vented), a fully buttoned lab coat, and nitrile gloves.
Phase 2: Active Handling & Transfer
-
Positioning: Place the chemical bottle and the receiving vessel (e.g., an anti-static weighing boat) at least 6 inches inside the fume hood to ensure they are within the optimal capture zone.
-
Sash Management: Lower the fume hood sash to the lowest comfortable working height (strictly below the operator's breathing zone).
-
Transfer: Use a clean, static-free micro-spatula to transfer the solid.
-
Expert Insight: Avoid dropping the powder from a height. Doing so increases the kinetic energy of the particles upon impact, leading to greater aerosolization and potential contamination of the analytical balance.
-
Phase 3: Decontamination & Doffing
-
Surface Decontamination: Wipe down the exterior of the chemical bottle and the immediate work surface with a damp paper towel to capture any stray microscopic particulates.
-
Doffing: Remove gloves using the "beak method" (pulling them inside-out). This creates a self-validating system where any chemical residue is securely trapped inside the discarded glove.
-
Final Validation: Wash hands thoroughly with soap and water immediately after doffing gloves to validate the removal of any potential chemical breach.
Spill Response & Disposal Plan
Accidental releases of solid irritants require specific protocols to prevent exacerbating the hazard. Never dry sweep a solid chemical spill , as the mechanical action will immediately aerosolize the irritant into the laboratory environment[2].
Minor Solid Spill Protocol (< 100g):
-
Isolate: Alert nearby personnel and restrict access to the spill area.
-
Contain: If the spill occurred outside a fume hood, don an N95 or P100 particulate respirator in addition to standard PPE before approaching.
-
Wet-Wipe Method: Carefully place damp absorbent pads (moistened with water) over the spilled powder. This neutralizes the dust hazard by binding the particulates.
-
Collect: Gently scoop the damp pads and bound chemical into a compatible, sealable secondary container using a plastic scraper.
-
Decontaminate: Wash the spill surface with soap and water to remove trace residue.
-
Disposal: Label the sealed container as "Hazardous Chemical Waste: 1,3-Dimethyl-1H-pyrazol-4-ol (Irritant)" and submit a pickup request to your Environmental Health and Safety (EHS) department[2]. Do not dispose of this chemical in standard trash or down the drain.
Operational Workflow Visualization
Operational workflow and spill response matrix for handling 1,3-Dimethyl-1H-pyrazol-4-ol.
References
2.[2] Title: Laboratory Chemical Spill Response Source: Illinois State University Environmental Health and Safety URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
